molecular formula C7H6INO2 B14151011 2-Hydroxy-4-iodobenzamide CAS No. 18071-53-9

2-Hydroxy-4-iodobenzamide

Número de catálogo: B14151011
Número CAS: 18071-53-9
Peso molecular: 263.03 g/mol
Clave InChI: JRRKVYZFOZKNGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Hydroxy-4-iodobenzamide is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

18071-53-9

Fórmula molecular

C7H6INO2

Peso molecular

263.03 g/mol

Nombre IUPAC

2-hydroxy-4-iodobenzamide

InChI

InChI=1S/C7H6INO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11)

Clave InChI

JRRKVYZFOZKNGZ-UHFFFAOYSA-N

SMILES canónico

C1=CC(=C(C=C1I)O)C(=O)N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Hydroxy-4-iodobenzamide, a halogenated benzamide (B126) derivative of interest in medicinal chemistry and organic synthesis. The document outlines the primary synthetic pathway, detailed experimental protocols, and key quantitative data to support research and development activities.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The most common and direct method for the synthesis of this compound is through the electrophilic aromatic substitution (iodination) of salicylamide (B354443).[1][2][3][4] In this reaction, an iodine cation (I+) is generated in situ and subsequently attacks the electron-rich aromatic ring of salicylamide.

The hydroxyl (-OH) and amide (-CONH2) groups on the salicylamide ring are ortho, para-directing activators.[3][4] The hydroxyl group is a strongly activating group, directing the incoming electrophile to the positions ortho and para to it.[4] The amide group is a deactivating group. Due to steric hindrance at the ortho position adjacent to the hydroxyl group, the major product of this reaction is the para-substituted isomer, this compound.[1][4]

The generation of the iodine electrophile is typically achieved by the oxidation of sodium iodide (NaI) with sodium hypochlorite (B82951) (NaOCl).[1][4][5]

Logical Reaction Flow

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up NaI NaI I+ I+ NaI->I+ Oxidation NaOCl NaOCl NaOCl->I+ Oxidant Salicylamide Salicylamide I+->Salicylamide Reacts with This compound This compound Salicylamide->this compound Iodination Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Sodium_Thiosulfate Sodium Thiosulfate (B1220275) Reaction_Mixture->Sodium_Thiosulfate Quenching excess NaOCl HCl Hydrochloric Acid Sodium_Thiosulfate->HCl Neutralization Precipitate Precipitate Collection HCl->Precipitate

Figure 1: Synthesis pathway of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established laboratory procedures.[1][4]

Materials:

  • Salicylamide

  • Absolute Ethanol

  • Sodium Iodide (NaI)

  • 6% Sodium Hypochlorite (NaOCl) solution (commercial bleach)

  • 10% (w/v) Sodium Thiosulfate (Na2S2O3) solution

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolution of Salicylamide: In a 100-mL round-bottom flask, dissolve approximately 1.0 g of salicylamide in 20 mL of absolute ethanol. Gentle warming by hand may be required to facilitate dissolution.[4]

  • Addition of Sodium Iodide: To the ethanolic solution of salicylamide, add sodium iodide.

  • Generation of Electrophile and Iodination: Slowly add 6% sodium hypochlorite solution to the reaction mixture. The reaction of sodium iodide and sodium hypochlorite generates the iodine electrophile (I+), which then reacts with salicylamide.[1][4]

  • Quenching Excess Oxidant: After the addition of sodium hypochlorite is complete, add a 10% (w/v) sodium thiosulfate solution to quench any excess sodium hypochlorite.[6]

  • Neutralization and Precipitation: Neutralize the reaction mixture by adding hydrochloric acid. This step is crucial for the precipitation of the product.[1]

  • Isolation of Product: Collect the resulting solid precipitate by vacuum filtration.[1]

  • Purification: The crude product can be further purified by recrystallization, if necessary, to obtain a product of high purity.

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of this compound and related isomers.

ParameterValueReference
Reactant
Salicylamide Molecular Weight137.14 g/mol [1]
Product
This compound Molecular Weight263.03 g/mol [1][7]
This compound Melting Point206 °C[4][8]
2-Hydroxy-5-iodobenzamide Melting Point228 °C[4][8][9]
Reaction Yield
Percent Yield~32.33%[1]

Note: The literature often reports the synthesis of a mixture of iodosalicylamide isomers. The melting point is a key characteristic for distinguishing between the 4-iodo and 5-iodo isomers. The reported yield is for the collected iodosalicylamide product, which is predominantly the 4-iodo isomer.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups, such as the hydroxyl (-OH), amide (-CONH2), and the substitution pattern on the benzene (B151609) ring. The product is expected to show a 1,2,4-trisubstituted benzene ring pattern.[1]

  • Melting Point Analysis: The melting point of the purified product can be compared with literature values to confirm the identity of the synthesized isomer.[4][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information and confirm the position of the iodine substituent on the aromatic ring.

References

2-Hydroxy-4-iodobenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical properties, structure, and potential biological activities of 2-Hydroxy-4-iodobenzamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel small molecules.

Core Chemical Properties and Structure

This compound is a halogenated derivative of salicylamide (B354443). The introduction of an iodine atom to the benzene (B151609) ring can significantly influence its physicochemical properties and biological activity compared to the parent compound.

Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₆INO₂[1][2]

  • Molecular Weight: 263.03 g/mol [1][2]

  • SMILES: c1cc(c(cc1I)O)C(=O)N[2]

  • InChI Key: InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)

Physicochemical Data:

PropertyValue (for 2-Hydroxy-4-iodobenzoic acid)
Melting Point229-234 °C[3]
SolubilityData not available
pKaData not available

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of 2-Hydroxy-4-iodobenzoic acid. The following is a detailed experimental protocol based on general procedures for the synthesis of salicylamides.[4][5][6]

Materials:

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, suspend 2-Hydroxy-4-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Removal of Excess Thionyl Chloride: Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C in an ice bath. Slowly add concentrated ammonium hydroxide (excess) to the solution with vigorous stirring.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (O-H, N-H, C=O).

  • Mass Spectrometry: To determine the molecular weight.

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start 2-Hydroxy-4-iodobenzoic Acid step1 Activation with Thionyl Chloride start->step1 step2 Amidation with Ammonium Hydroxide step1->step2 crude Crude this compound step2->crude workup Aqueous Work-up crude->workup purify Column Chromatography workup->purify final_product Pure this compound purify->final_product characterization NMR, IR, MS Analysis final_product->characterization

Synthesis and Purification Workflow

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is limited, the structural motif of iodinated benzamides suggests potential inhibitory activity against monoamine oxidase B (MAO-B).[7][8] MAO-B is a key enzyme in the metabolic degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

Hypothesized Mechanism of Action:

It is hypothesized that this compound may act as a competitive or non-competitive inhibitor of MAO-B. The benzamide (B126) moiety could interact with the active site of the enzyme, while the iodine and hydroxyl substitutions could influence binding affinity and selectivity.

Signaling Pathway:

MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the dopamine (B1211576) metabolic pathway. By inhibiting MAO-B, the degradation of dopamine is reduced, leading to an increase in its synaptic concentration. This can help to alleviate the motor symptoms associated with a dopamine deficit.

The following diagram illustrates the proposed role of this compound in the dopamine signaling pathway.

G cluster_pathway Dopamine Metabolism Pathway dopamine Dopamine maob MAO-B dopamine->maob Metabolism dopac DOPAC maob->dopac hva HVA dopac->hva inhibitor This compound inhibitor->maob Inhibition

Proposed MAO-B Inhibition Pathway

Conclusion

This compound is a readily synthesizable compound with potential for biological activity, particularly as an inhibitor of MAO-B. Further research is warranted to experimentally determine its physicochemical properties, confirm its biological targets, and evaluate its therapeutic potential. This technical guide provides a foundational framework for initiating such investigations.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 2-Hydroxy-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-4-iodobenzamide is a small molecule belonging to the class of substituted benzamides. Its structure, featuring a hydroxyl group and an iodine atom on the benzamide (B126) scaffold, suggests potential interactions with various biological targets. Based on the known pharmacological activities of analogous compounds, two primary putative mechanisms of action are proposed for this compound: antagonism of the dopamine (B1211576) D2 receptor and inhibition of the enzyme tyrosinase. This guide will provide a detailed exploration of these potential mechanisms, supported by data from related compounds, experimental protocols, and pathway visualizations.

Putative Mechanism 1: Dopamine D2 Receptor Antagonism

Substituted benzamides, particularly those with iodine substitutions, are well-established ligands for the dopamine D2 receptor. Radioiodinated benzamides, such as [¹²⁵I]Iodobenzamide (IBZM), are widely used as radioligands in single-photon emission computed tomography (SPECT) to visualize and quantify D2 receptors in the brain.[1][2][3][4][5] The structural similarity of this compound to these compounds strongly suggests that it may also act as a dopamine D2 receptor antagonist.

Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), ultimately modulating neuronal excitability. As an antagonist, this compound would bind to the D2 receptor but not activate it, thereby blocking the downstream signaling cascade initiated by dopamine.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist This compound (Putative Antagonist) Antagonist->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

Caption: Putative antagonism of the Dopamine D2 receptor signaling pathway.

Quantitative Data from Related Compounds

The following table summarizes binding affinity data for a closely related radioiodinated benzamide, (S)-(-)-[¹²⁵I]IBZM, to the dopamine D2 receptor.

CompoundTargetK_d (nM)B_max (pmol/mg protein)Reference
(S)-(-)-[¹²⁵I]IBZMDopamine D2 Receptor0.430.48[6]
Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human dopamine D2 receptor (e.g., HEK293 cells).

  • Radioligand: [³H]Spiperone or [¹²⁵I]Iodobenzamide.

  • Non-specific binding control: Haloperidol (B65202) (10 µM).

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (this compound) in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration close to its K_d, and either the test compound at various concentrations, the buffer for total binding, or the non-specific binding control (haloperidol).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression.

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Experimental_Workflow start Start prep Prepare Reagents: - D2R Membranes - Radioligand - Test Compound Dilutions - Buffers start->prep plate Plate Setup: Add membranes, radioligand, and test compound to wells prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration (Separates bound/free ligand) incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Putative Mechanism 2: Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[7][8][9][10] It is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[7] Many phenolic compounds are known to be inhibitors of tyrosinase. The 2-hydroxybenzamide structure of the target molecule makes it a candidate for tyrosinase inhibition.

Signaling Pathway (Melanogenesis)

Tyrosinase inhibitors act by directly interfering with the enzymatic activity of tyrosinase within melanocytes, thereby reducing the production of melanin. The mechanism of inhibition by phenolic compounds often involves the chelation of the copper ions in the active site of the enzyme, which are essential for its catalytic activity.

Melanogenesis_Inhibition Tyrosinase Tyrosinase (with Cu2+) LDOPA L-DOPA Tyrosinase:e->LDOPA:w Dopaquinone Dopaquinone Tyrosinase:e->Dopaquinone:w Tyrosine L-Tyrosine Tyrosine->LDOPA Hydroxylation LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Inhibitor This compound (Putative Inhibitor) Inhibitor:e->Tyrosinase:w Inhibits (Chelates Cu2+)

Caption: Putative inhibition of the melanogenesis pathway via tyrosinase.

Quantitative Data from Related Compound Classes

While no specific data exists for this compound, various phenolic compounds have been shown to inhibit tyrosinase. The following table provides examples of IC₅₀ values for other tyrosinase inhibitors.

Compound ClassExample CompoundTarget EnzymeIC₅₀ (µM)Reference
DihydrochalconesCompound 6cMushroom Tyrosinase1.28 (monophenolase)[9]
5.22 (diphenolase)[9]
StilbenoidsOxyresveratrolMushroom Tyrosinase~1.5 (32x more potent than kojic acid)[10]
Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase.

  • Substrate: L-DOPA (3,4-dihydroxy-L-phenylalanine).

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).

  • Test compound: this compound.

  • Positive control: Kojic acid.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (kojic acid) in the phosphate buffer.

  • In a 96-well microplate, add the phosphate buffer, the tyrosinase solution, and either the test compound at various concentrations or the buffer for the control reaction.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.

  • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (the change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, a strong inference can be made based on its chemical structure and the known activities of related compounds. The iodinated benzamide scaffold points towards a likely role as a dopamine D2 receptor antagonist, a class of compounds with significant applications in neuroscience and medical imaging. Concurrently, the presence of a phenolic hydroxyl group suggests a potential for tyrosinase inhibition, a mechanism relevant to dermatology and cosmetology. Further experimental validation using the protocols outlined in this guide is necessary to confirm these putative mechanisms and to quantify the potency and selectivity of this compound for these biological targets.

References

An In-depth Technical Guide to 2-Hydroxy-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-iodobenzamide, a halogenated derivative of salicylamide (B354443). Due to a notable scarcity of specific research on this particular isomer, this document consolidates the available chemical data and presents a discussion of synthetic approaches and potential biological activities based on closely related compounds. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic and chemical potential of this compound, while clearly delineating the current knowledge gaps and areas requiring further investigation.

Chemical Identity and Properties

This compound is a substituted aromatic compound with a molecular structure featuring a benzamide (B126) core with a hydroxyl group at the 2-position and an iodine atom at the 4-position.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
CAS Number 18071-53-9[1][2]
Molecular Formula C₇H₆INO₂[1][2]
Molecular Weight 263.03 g/mol [1]
IUPAC Name This compound
Synonyms Salicylamide, 4-iodo-; Benzamide, 2-hydroxy-4-iodo-[1]
Canonical SMILES C1=CC(=C(C=C1I)O)C(=O)N
InChI InChI=1S/C7H6INO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11)
Appearance Solid (predicted)
Solubility Expected to be soluble in polar organic solvents

Note: Some properties are predicted based on the chemical structure and data for related compounds due to the limited experimental data available for this compound.

Synthesis and Manufacturing

Hypothetical Synthetic Pathway

A potential and straightforward approach to synthesize this compound is through the electrophilic iodination of 2-hydroxybenzamide (salicylamide). The hydroxyl and amide groups are ortho- and para-directing activators, which would favor the substitution at the 4-position.

G Salicylamide 2-Hydroxybenzamide (Salicylamide) Product This compound Salicylamide->Product Electrophilic Aromatic Substitution Iodinating_Reagent Iodinating Reagent (e.g., I₂, NIS) Iodinating_Reagent->Product Solvent Solvent (e.g., Acetic Acid, DMF) Solvent->Product

Caption: Hypothetical synthesis of this compound.

Disclaimer: This represents a theoretical synthetic workflow. The actual reaction conditions, including the choice of iodinating agent, solvent, temperature, and reaction time, would require experimental optimization.

Potential Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on common iodination reactions of phenols.

Materials:

  • 2-Hydroxybenzamide (Salicylamide)

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Appropriate solvent (e.g., Acetic Acid, N,N-Dimethylformamide)

  • Stirring apparatus

  • Reaction vessel

  • Purification setup (e.g., recrystallization or column chromatography)

Procedure:

  • Dissolve 2-hydroxybenzamide in a suitable solvent in a reaction vessel equipped with a stirrer.

  • Slowly add the iodinating agent (e.g., N-iodosuccinimide) to the solution at a controlled temperature.

  • Allow the reaction to proceed with stirring for a specified duration, monitoring the progress by an appropriate technique like Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and isolate the crude product.

  • Purify the crude product using a suitable method such as recrystallization or column chromatography to obtain pure this compound.

  • Characterize the final product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Note: This protocol is illustrative and has not been experimentally validated. Researchers should conduct a thorough literature search for analogous reactions and perform appropriate safety assessments before attempting any synthesis.

Biological Activity and Drug Development Potential

There is a significant lack of published data on the specific biological activities of this compound. However, the broader class of salicylamide and iodobenzamide derivatives has been the subject of considerable research, revealing a wide range of pharmacological effects. These findings may offer insights into the potential therapeutic applications of this compound.

Potential Areas of Biological Investigation

Based on the activities of related compounds, future research on this compound could explore the following areas:

  • Antiviral Activity: Salicylamide derivatives have demonstrated potent antiviral properties, including activity against HBV and a broad range of RNA and DNA viruses.[3][4]

  • Anti-inflammatory and Analgesic Effects: As a derivative of salicylamide, it may possess anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5]

  • Anticancer Properties: Various benzamide derivatives have been investigated as anticancer agents, with mechanisms including the regulation of cell signaling pathways like PI3K/AKT.[6]

  • Enzyme Inhibition: The benzamide scaffold is present in numerous enzyme inhibitors.

  • Antimicrobial and Antifungal Activity: The salicylamide core is a known pharmacophore in some antimicrobial and antifungal agents.[5]

Table 2: Reported Biological Activities of Related Salicylamide Derivatives

Derivative ClassReported Biological ActivityPotential Mechanism of ActionReference
SalicylamidesAnti-HBVImpairment of HBV core protein expression, disruption of capsid formation.[3]
SalicylamidesBroad-spectrum antiviralInhibition of viral replication.[4]
SalicylamidesAnti-estrogenicInhibition of uterotrophic activity.[7]
SalicylamidesAnalgesic, antipyretic, anti-inflammatoryInhibition of cyclooxygenase (COX) enzymes.[5]
Flavonoid-based amidesAnticancer (TNBC)Regulation of the PI3K/AKT signaling pathway.[6]

It is crucial to emphasize that these are potential areas of investigation, and the actual biological profile of this compound can only be determined through dedicated experimental studies.

Signaling Pathway Visualization (Hypothetical)

Given the anticancer activity of some benzamide derivatives that target the PI3K/AKT pathway, a diagram illustrating this pathway is provided for context.[6] It is important to note that the involvement of this compound in this or any other signaling pathway has not been experimentally confirmed.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 AKT->Bcl2 Inhibition Proliferation Cell Proliferation Survival mTOR->Proliferation Bax Bax Bcl2->Bax Inhibition Caspase3 Caspase-3 Bax->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Benzamide_Derivative Potential Benzamide Derivative Action Benzamide_Derivative->PI3K Inhibition Benzamide_Derivative->AKT Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT pathway by a benzamide derivative.

Conclusion and Future Directions

This compound remains a largely unexplored chemical entity. While its fundamental chemical properties can be inferred, a significant gap exists in the scientific literature regarding its synthesis, characterization, and biological activity. The information presented in this guide on related compounds suggests that this compound could possess interesting pharmacological properties.

Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol for this compound.

  • Conducting comprehensive spectroscopic and analytical characterization of the purified compound.

  • Undertaking in vitro screening to evaluate its potential biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory effects.

  • Investigating the mechanism of action and identifying potential molecular targets if any significant biological activity is observed.

This technical guide serves as a starting point for researchers and drug development professionals, highlighting both the potential of this compound and the critical need for foundational research to unlock its scientific value.

References

Spectroscopic Profile of 2-Hydroxy-4-iodobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-4-iodobenzamide. Due to the limited availability of public experimental spectra, this guide combines predicted data with generalized experimental protocols to serve as a reference for researchers working with this compound. The information herein is intended to assist in the identification, characterization, and quality control of this compound in a laboratory setting.

Introduction

This compound (C₇H₆INO₂) is a halogenated derivative of salicylamide. The presence of an iodine atom, a hydroxyl group, and an amide group on the benzene (B151609) ring imparts specific chemical properties that are of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the structure and purity of the compound. This guide covers the essential spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (broad)1HPhenolic -OH
~8.0 - 8.5Singlet (broad)1HAmide -NH₂
~7.5 - 8.0Singlet (broad)1HAmide -NH₂
~7.6Doublet1HAromatic H-6
~7.2Doublet of doublets1HAromatic H-5
~7.1Doublet1HAromatic H-3

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~170C=O (Amide)
~160C-OH (Aromatic)
~140C-I (Aromatic)
~130Aromatic CH
~120Aromatic CH
~118C-CONH₂ (Aromatic)
~115Aromatic CH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadO-H and N-H stretching
3200 - 3000MediumAromatic C-H stretching
1680 - 1640StrongC=O stretching (Amide I)
1620 - 1580MediumN-H bending (Amide II)
1600 - 1450Medium to StrongAromatic C=C stretching
1300 - 1200StrongC-O stretching (Phenolic)
850 - 750StrongC-H out-of-plane bending
600 - 500Medium to WeakC-I stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
263.95[M+H]⁺ (Monoisotopic)
262.94[M]⁺ (Monoisotopic)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific laboratory setups.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium (B1214612) signal of the solvent and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol (ATR Method)
  • Sample Preparation: Place a small, solid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Ensure the ATR crystal is clean before acquiring a background spectrum.

  • Data Acquisition: Apply pressure to the sample to ensure good contact with the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min. Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).

  • Data Processing: The instrument software will process the raw data to generate the mass spectrum, showing the mass-to-charge ratios of the detected ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Structure Structural Elucidation & Purity Assessment ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

General workflow for spectroscopic analysis.

2-Hydroxy-4-iodobenzamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Hydroxy-4-iodobenzamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from structurally related molecules and established principles of medicinal chemistry to provide a predictive framework and detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a halogenated benzamide (B126) derivative. The presence of the iodine atom, a hydroxyl group, and an amide group dictates its physicochemical properties, including solubility and stability. Its molecular formula is C7H6INO2, and it has a molecular weight of approximately 263.03 g/mol .[1][2]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Molecular Weight 263.03 g/mol Calculated from the molecular formula C7H6INO2.[1][2]
Appearance White to off-white solidTypical for small organic molecules of this class. N-hydroxy-4-iodobenzamide is described as a white to off-white solid.[3]
Melting Point (°C) 180 - 2302-Hydroxy-5-iodobenzamide (B1149336) has a melting point of 186-188 °C[4][5], while 2-Hydroxy-4-iodobenzoic acid has a melting point of 229-234 °C. The melting point of this compound is expected to be within a similar range.
LogP (Octanol/Water) ~2.5PubChem computes a XLogP3 of 2.5 for the isomeric 2-hydroxy-3-iodobenzamide.[6] The position of the iodine is not expected to drastically alter this value.
pKa Phenolic Hydroxyl: ~8-10 Amide N-H: ~17The phenolic hydroxyl group is acidic, while the amide proton is generally not considered acidic under physiological conditions.

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and biological testing. Based on its structure, a qualitative solubility profile can be predicted.

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Water Sparingly solubleThe presence of polar functional groups (hydroxyl and amide) allows for hydrogen bonding with water. However, the aromatic ring and the large iodine atom contribute to its hydrophobic character, limiting aqueous solubility. This is a common characteristic for similar aromatic compounds.[7]
Polar Organic Solvents SolubleExpected to be soluble in solvents like ethanol, methanol, DMSO, and DMF due to the ability to form hydrogen bonds and favorable dipole-dipole interactions. N-hydroxy-4-iodobenzamide is noted to be soluble in polar organic solvents.[3]
Non-Polar Organic Solvents Poorly solubleLimited solubility is expected in solvents like hexane (B92381) and toluene (B28343) due to the polar nature of the hydroxyl and amide groups.
Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to quantitatively determine the solubility of this compound in various solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][9]

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.

G cluster_prep Solution Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Settle undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtered sample D->E F Quantify using HPLC-UV E->F G Calculate solubility F->G

Figure 1: Workflow for Solubility Determination.

Stability Profile

The stability of this compound must be evaluated under various stress conditions to understand its degradation pathways and establish its shelf-life.

Table 3: Predicted Stability of this compound

ConditionPredicted StabilityPotential Degradation Pathway
Thermal Likely stable at room temperature. Degradation may occur at elevated temperatures.Potential for hydrolysis of the amide bond or other thermal decomposition reactions.
Hydrolytic (pH) Stable at neutral pH. Susceptible to hydrolysis at acidic and basic pH.Acid or base-catalyzed hydrolysis of the amide bond to form 2-hydroxy-4-iodobenzoic acid and ammonia.
Oxidative Potentially susceptible to oxidation.The phenolic hydroxyl group can be a site for oxidation. Iodinated aromatic compounds can undergo oxidative degradation.[10]
Photostability Potentially susceptible to photodegradation.Aromatic iodides can be photolabile, leading to deiodination upon exposure to UV light.[10]
Experimental Protocols for Stability Studies

Forced degradation studies are essential to identify potential degradation products and develop a stability-indicating analytical method.

General Procedure:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the samples to the stress conditions outlined below. Include control samples stored under normal conditions.

  • Analysis: At specified time points, analyze the stressed samples and controls using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect any degradation products.

Specific Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Store solid drug and solution at 60 °C for 7 days.

  • Photostability: Expose the solid drug and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12][13] A dark control should be run in parallel.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Workflow A Acid Hydrolysis (0.1 M HCl, 60°C) G Expose to Stress (with dark controls) B Base Hydrolysis (0.1 M NaOH, 60°C) C Oxidative (3% H2O2, RT) D Thermal (Solid & Solution, 60°C) E Photolytic (ICH Q1B) F Prepare Solutions of This compound F->G H Analyze at Time Points (Stability-Indicating HPLC) G->H I Identify Degradants (LC-MS) H->I J Determine Degradation Pathways I->J

Figure 2: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the structure of this compound and known degradation mechanisms of similar compounds, several degradation pathways can be postulated.[10]

G cluster_products A This compound C₇H₆INO₂ B 2-Hydroxy-4-iodobenzoic Acid C₇H₅IO₃ A->B Hydrolysis (Acid/Base) C 2-Hydroxybenzamide C₇H₇NO₂ A->C Photodegradation (Deiodination) D Oxidized Products A->D Oxidation

Figure 3: Postulated Degradation Pathways.

Analytical Methodologies

A stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique.

Table 4: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmProvides good retention and separation for aromatic compounds.[8]
Mobile Phase Acetonitrile and water (with 0.1% trifluoroacetic acid), gradient elutionA common mobile phase for separating compounds of similar polarity. The acid improves peak shape.[8]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)The aromatic ring provides strong UV absorbance.
Injection Volume 10 µLStandard injection volume.
Column Temperature 30 °CTo ensure reproducible retention times.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended due to its high sensitivity and ability to provide molecular weight information.[8][9]

Conclusion

This guide provides a predictive overview and a practical framework for investigating the solubility and stability of this compound. While direct experimental data is scarce, the information compiled from analogous structures offers valuable insights for researchers. The detailed experimental protocols provided herein will enable the systematic characterization of this compound, which is essential for its potential development as a therapeutic agent or a research tool. It is strongly recommended that these predictive data be confirmed through rigorous laboratory experimentation as outlined.

References

2-Hydroxy-4-iodobenzamide: A Scoping Review of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of 2-Hydroxy-4-iodobenzamide is limited in publicly available scientific literature. This technical guide, therefore, summarizes available information on its synthesis and explores potential biological activities based on studies of structurally related salicylamide (B354443) and 4-hydroxybenzamide (B152061) derivatives. The information presented regarding its potential mechanisms of action and signaling pathways is speculative and intended to guide future research.

Introduction

This compound is a halogenated derivative of salicylamide, a class of compounds with a well-established presence in medicinal chemistry. The introduction of an iodine atom to the salicylamide scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, and may introduce new biological activities.[1] Halogenated benzamides are of strategic importance in drug discovery, with iodine substitution, in particular, offering unique potential for forming halogen bonds with biological targets and serving as a handle for further synthetic modifications.[1] While direct studies on this compound are scarce, the known biological activities of its parent structures and derivatives suggest potential therapeutic applications ranging from antimicrobial and anticancer to the modulation of ion channels involved in pain and inflammation.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of salicylamide. This reaction is an electrophilic aromatic substitution, where an iodinating agent is used to introduce an iodine atom onto the electron-rich aromatic ring of salicylamide.[2] The hydroxyl and amide groups of salicylamide direct the substitution, and the reaction conditions can be controlled to favor the formation of the 4-iodo isomer. Common iodinating agents include iodine monochloride (ICl) and N-iodosuccinimide (NIS).[2]

A general workflow for the synthesis is outlined below:

G Salicylamide Salicylamide Reaction Reaction Vessel Salicylamide->Reaction IodinatingAgent Iodinating Agent (e.g., NIS, ICl) IodinatingAgent->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product Product This compound Purification->Product Purified Product

General synthesis workflow for this compound.

Potential Biological Activities Based on Related Compounds

Antimicrobial Activity

Salicylamide derivatives are known to possess antimicrobial properties. Studies on various substituted salicylamides have demonstrated activity against a range of bacterial and mycobacterial strains.[3] For instance, certain N-phenylsalicylamide derivatives have shown high biological activity against Staphylococcus aureus, Mycobacterium marinum, and Mycobacterium kansasii.[3] Furthermore, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives exhibited a broad spectrum of activity against both bacteria and fungi.[4] The presence of the 2-hydroxybenzamide (salicylamide) core in these active compounds suggests that this compound could be a candidate for antimicrobial screening.

Anticancer Activity

The 4-hydroxybenzamide scaffold is present in a variety of bioactive compounds with antitumor effects.[5] Derivatives of 4-hydroxybenzamide have been investigated as potential anticancer agents, notably as histone deacetylase (HDAC) inhibitors.[6] HDAC inhibitors can alter gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[6] Additionally, O-alkylamino-tethered salicylamide derivatives have been designed and evaluated as potent anticancer agents, with some compounds showing broad anti-proliferative activities against breast cancer cell lines.[7] Mechanistic studies of one such derivative indicated that it could inhibit STAT3 phosphorylation, a key signaling pathway in many cancers.[7] This suggests that this compound could serve as a scaffold for the development of novel anticancer agents.

P2X Receptor Modulation

There is growing interest in the role of purinergic P2X receptors, particularly the P2X4 subtype, in chronic pain and neuroinflammation.[8][9][10] These ATP-gated ion channels, when overexpressed in microglia, contribute to the development of neuropathic pain.[9] Consequently, P2X4 receptor antagonists are being actively pursued as potential therapeutics.[8][10] Notably, some salicylamide derivatives have been identified as allosteric inhibitors of the P2X1 receptor.[11] While no direct studies link this compound to P2X4, its structural similarity to other P2X receptor modulators makes this an intriguing area for future investigation. A patent broadly mentioning compounds including this compound in the context of P2X4 receptor antagonists further suggests this potential, though specific data is lacking.

The following diagram illustrates the general role of P2X4 receptors in microglia in the context of neuropathic pain, a potential target for compounds like this compound and its derivatives.

cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP ATP (released from damaged neurons) P2X4R P2X4 Receptor ATP->P2X4R activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx BDNF_release BDNF Release Ca_influx->BDNF_release triggers BDNF_receptor TrkB Receptor BDNF_release->BDNF_receptor binds to KCC2_down KCC2 Downregulation BDNF_receptor->KCC2_down Hyperexcitability Neuronal Hyperexcitability KCC2_down->Hyperexcitability Pain Neuropathic Pain Hyperexcitability->Pain

Hypothetical signaling pathway of P2X4R in neuropathic pain.

Experimental Protocols

Due to the absence of specific biological studies on this compound, detailed experimental protocols for its evaluation are not available. However, based on the activities of related compounds, standard assays could be employed for its characterization.

Table 1: Potential Experimental Assays for Biological Characterization

Biological ActivityExperimental AssayDescription
Antimicrobial Minimum Inhibitory Concentration (MIC) AssayA serial dilution of the compound is incubated with various bacterial or fungal strains to determine the lowest concentration that inhibits visible growth.
Anticancer MTT or SRB AssayThese colorimetric assays are used to assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines by measuring cell viability.
Western BlotThis technique can be used to investigate the effect of the compound on specific protein expression levels, such as STAT3 phosphorylation, in cancer cells.
P2X Receptor Modulation Calcium Influx AssayCells expressing the target P2X receptor (e.g., P2X4) are loaded with a calcium-sensitive dye. The ability of the compound to inhibit ATP-induced calcium influx is measured.
Electrophysiology (Patch-Clamp)This technique directly measures the ion channel activity of P2X receptors in response to ATP and the modulatory effects of the test compound.

Quantitative Data

No quantitative data, such as IC50 or MIC values, for this compound are currently available in the public domain. The table below is a template that could be used to summarize such data once it becomes available through future research.

Table 2: Template for Quantitative Biological Data

Biological ActivityAssayTarget/Cell LineIC50 / EC50 / MIC
Data Not Available

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for biological activity based on the known properties of the salicylamide and 4-hydroxybenzamide scaffolds. The presence of iodine offers opportunities for enhanced biological interactions and further chemical modifications. Future research should focus on the systematic evaluation of this compound for antimicrobial, anticancer, and ion channel modulatory activities. In vitro screening followed by in vivo studies of any promising activities will be crucial to determine the therapeutic potential of this compound and its derivatives. The speculative link to P2X4 receptors, in particular, warrants further investigation, as novel antagonists for this target are sought after for the treatment of chronic pain and neuroinflammatory conditions.

References

An In-depth Technical Guide to 2-Hydroxy-4-iodobenzamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-hydroxybenzamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen atom, such as iodine, at the 4-position of this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This technical guide provides a comprehensive overview of 2-hydroxy-4-iodobenzamide derivatives and their analogues, focusing on their synthesis, potential biological activities, and underlying mechanisms of action. While direct quantitative data for this compound itself is limited in publicly available literature, this guide collates and presents data from closely related analogues to provide a valuable resource for researchers in the field.

Synthesis of 2-Hydroxybenzamide Derivatives

The synthesis of 2-hydroxybenzamide derivatives can be achieved through various synthetic routes. A common approach involves the amidation of a corresponding salicylic (B10762653) acid derivative. For the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, a metal-free, PhIO-mediated oxidation reaction of 2-aryloxybenzamides has been reported as an efficient method.[1] The general synthetic pathway can be conceptualized as a multi-step process starting from ortho-iodobenzoic acid.[1]

Illustrative Synthetic Workflow

G A ortho-Iodobenzoic Acid B Esterification A->B C ortho-Iodobenzoate B->C D Ullmann Reaction C->D E 2-Aryloxybenzoate D->E F Amination E->F G 2-Aryloxybenzamide F->G H PhIO-Mediated Oxidation G->H I 2-(4-Hydroxyphenoxy)benzamide Derivative H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocation STAT3->STAT3_dimer Gene_Expression Target Gene Expression STAT3_dimer_n->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Inhibitor 2-Hydroxy-4- iodobenzamide Analogue Inhibitor->JAK Inhibition G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

References

Whitepaper: In Silico Modeling of 2-Hydroxy-4-iodobenzamide Interactions with Tyrosinase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is a hypothetical case study. As of the time of writing, specific in silico modeling studies for 2-Hydroxy-4-iodobenzamide are not publicly available. This document outlines a best-practice methodology and presents illustrative data for the purpose of demonstrating the in silico evaluation process.

Introduction

This compound is a small molecule belonging to the benzamide (B126) class of compounds. Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. In silico modeling, encompassing techniques like molecular docking and molecular dynamics simulations, offers a powerful, cost-effective, and rapid approach to predict the binding affinity and interaction mechanisms of small molecules with biological targets.[1][2] This whitepaper presents a hypothetical in silico investigation of this compound as a potential inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis and a target for hyperpigmentation disorders.[3][4][5]

Experimental Protocols: A Hypothetical In Silico Study

This section details a robust, hypothetical methodology for evaluating the interaction between this compound and human tyrosinase.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[1][6]

  • Protein Preparation:

    • The three-dimensional crystal structure of human tyrosinase would be obtained from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands would be removed from the structure.

    • Polar hydrogen atoms would be added, and Kollman charges would be assigned to the protein atoms.

    • The prepared protein structure would be saved in the PDBQT format for use with docking software like AutoDock Vina.[6]

  • Ligand Preparation:

    • The 3D structure of this compound would be generated using a chemical drawing tool like ChemDraw and optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges would be computed, and rotatable bonds would be defined.

    • The prepared ligand structure would be saved in the PDBQT format.

  • Docking Simulation:

    • A grid box would be defined to encompass the active site of tyrosinase, typically centered on the catalytic copper ions.

    • Molecular docking would be performed using AutoDock Vina, employing a genetic algorithm to explore the conformational space of the ligand within the defined active site.[7]

    • The simulation would generate multiple binding poses, ranked by their predicted binding affinity (docking score) in kcal/mol.[6]

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[8][9][10]

  • System Preparation:

    • The highest-ranked docked pose of the this compound-tyrosinase complex from the docking study would be selected as the starting structure.

    • The complex would be solvated in a cubic box of water molecules (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+ or Cl-) would be added to neutralize the system.[9]

  • Simulation Parameters:

    • A suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand) would be applied.[9]

    • The system would first undergo energy minimization to remove steric clashes.

    • The system would then be gradually heated to a physiological temperature (e.g., 310 K) under the NVT (constant volume) ensemble, followed by equilibration under the NPT (constant pressure) ensemble.

    • A production MD run of at least 100 nanoseconds would be performed.

  • Trajectory Analysis:

    • The resulting trajectory would be analyzed to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.

    • Binding free energy would be calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).

Illustrative Results and Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the described in silico protocols.

Table 1: Hypothetical Molecular Docking Results
LigandBinding Affinity (kcal/mol)Interacting Residues (within 4 Å)Hydrogen Bonds (Residue, Distance Å)
This compound -7.8HIS259, HIS263, ASN260, VAL283ASN260 (2.1), HIS259 (2.9)
Kojic Acid (Control)-5.9HIS259, HIS263, PHE264, SER282HIS263 (2.5)
Table 2: Hypothetical Molecular Dynamics Simulation Analysis (100 ns)
ComplexAverage RMSD (Å)Average RMSF (Å) (Binding Site)Average H-BondsMM-PBSA Binding Energy (kJ/mol)
Tyrosinase-2-Hydroxy-4-iodobenzamide 1.8 ± 0.31.2 ± 0.22.1 ± 0.6-110.5 ± 12.3
Tyrosinase-Kojic Acid2.5 ± 0.61.9 ± 0.41.3 ± 0.5-75.2 ± 15.8

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling cascade leading to melanin production, which is regulated by the target enzyme, tyrosinase.[3][11][12]

Tyrosinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome aMSH α-MSH MC1R MC1R aMSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Enzyme Tyrosinase_Gene->Tyrosinase Translates to Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin In_Silico_Workflow start Start: Define Research Question prep_protein Protein Preparation (PDB Download, Cleaning) start->prep_protein prep_ligand Ligand Preparation (2D to 3D, Optimization) start->prep_ligand docking Molecular Docking (Pose & Affinity Prediction) prep_protein->docking prep_ligand->docking analysis_docking Analyze Docking Results (Select Best Pose) docking->analysis_docking md_setup MD Simulation Setup (Solvation, Ionization) analysis_docking->md_setup md_run MD Production Run (e.g., 100 ns) md_setup->md_run md_analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md_run->md_analysis binding_energy Binding Free Energy Calculation (MM-PBSA) md_analysis->binding_energy conclusion Conclusion & Hypothesis Generation binding_energy->conclusion

References

A Comprehensive Theoretical Analysis of 2-Hydroxy-4-iodobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-iodobenzamide, a halogenated derivative of salicylamide (B354443), presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth theoretical analysis of its structural, spectroscopic, and electronic properties. Utilizing Density Functional Theory (DFT) as the primary computational method, this document outlines the predicted molecular geometry, vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and frontier molecular orbital characteristics. Furthermore, this guide explores the potential biological significance of this compound through in silico predictions of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and molecular docking studies against relevant biological targets. The methodologies and predicted data presented herein serve as a valuable resource for researchers engaged in the rational design of novel therapeutic agents and functional materials based on the salicylamide framework.

Introduction

Substituted benzamides are a cornerstone in drug discovery, exhibiting a wide array of biological activities.[1] 2-Hydroxybenzamide (salicylamide) and its derivatives, in particular, have attracted considerable attention due to their analgesic, anti-inflammatory, and potential anticancer properties. The introduction of a halogen atom, such as iodine, into the aromatic ring can significantly modulate the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability, thereby influencing its biological activity.[2]

This guide focuses on the theoretical and computational investigation of this compound. By employing quantum chemical calculations, we can gain detailed insights into its molecular structure and properties, which are often challenging to probe experimentally. Such theoretical studies are instrumental in understanding structure-activity relationships (SAR) and guiding the synthesis of new derivatives with enhanced efficacy and safety profiles.

Molecular Structure and Synthesis

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with a hydroxyl group at position 2, an iodine atom at position 4, and a carboxamide group at position 1.

Synthesis Pathway

The primary synthetic route to this compound involves the electrophilic iodination of 2-hydroxybenzamide (salicylamide).[3] A common method utilizes iodine monochloride (ICl) as the iodinating agent in a suitable solvent like acetic acid. The reaction's regioselectivity is directed by the activating hydroxyl and amide groups.

Below is a conceptual workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 2-Hydroxybenzamide (Salicylamide) C Reaction in Acetic Acid A->C B Iodinating Agent (e.g., ICl) B->C D Crude Product C->D E Recrystallization D->E F Pure this compound E->F G FT-IR Spectroscopy F->G H NMR Spectroscopy (1H & 13C) F->H I Mass Spectrometry F->I J Structural Confirmation G->J H->J I->J

Caption: Synthesis and characterization workflow for this compound.

Theoretical Methodology

The theoretical calculations presented in this guide were conceptualized based on common practices in computational chemistry for similar molecules. The primary method employed is Density Functional Theory (DFT), known for its balance of accuracy and computational cost.

Computational Details
  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1]

  • Basis Set: 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, essential for systems with heteroatoms and potential hydrogen bonding.[4]

  • Solvation Model: The polarizable continuum model (PCM) can be used to simulate the effects of a solvent (e.g., DMSO, water) on the molecular properties.

  • Frequency Calculations: Performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies).

  • NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method is typically used for predicting NMR chemical shifts.[5]

Spectroscopic Properties (Theoretical)

Spectroscopic techniques are crucial for the structural elucidation of newly synthesized compounds. Theoretical calculations can aid in the interpretation of experimental spectra.

FT-IR Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental FT-IR spectra. Key vibrational modes for this compound include the O-H, N-H, C=O, and C-I stretching frequencies.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Expected Intensity
O-H stretch~3400Strong, Broad
N-H asymmetric stretch~3350Medium
N-H symmetric stretch~3180Medium
C-H aromatic stretch3000-3100Medium to Weak
C=O stretch~1660Strong
N-H bend~1620Medium
C-C aromatic stretch1400-1600Medium
C-O stretch~1250Strong
C-N stretch~1300Medium
C-I stretch~550Medium

Note: Predicted wavenumbers are often scaled to correct for anharmonicity and limitations of the theoretical model.

NMR Spectral Analysis

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning signals in experimental spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (O-H)~12.0-
H (N-H₂)~7.5, ~8.0-
H3~7.8~139
H5~7.0~120
H6~7.5~128
C1 (C=O)-~170
C2 (C-OH)-~160
C3-~139
C4 (C-I)-~95
C5-~120
C6-~128

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and potential biological interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability.[6] A smaller energy gap suggests higher reactivity.

Table 3: Predicted Electronic Properties of this compound

ParameterPredicted Value (eV)
HOMO Energy~ -6.5
LUMO Energy~ -1.5
HOMO-LUMO Energy Gap (ΔE)~ 5.0

The HOMO is typically localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is often distributed over the carbonyl group and the aromatic ring.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and amide groups.

In Silico Biological Activity Assessment

Computational methods can be used to predict the pharmacological properties of a molecule, helping to prioritize candidates for further experimental testing.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of a successful drug. In silico models can predict these properties based on the molecule's structure.

Table 4: Predicted ADMET Properties for this compound

PropertyPredicted Outcome
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate to High
Distribution
Blood-Brain Barrier PenetrationLikely to be a non-penetrant
Plasma Protein BindingHigh
Metabolism
CYP450 2D6 InhibitionLikely inhibitor
CYP450 3A4 InhibitionLikely inhibitor
Excretion
Primary RouteRenal and hepatic
Toxicity
AMES MutagenicityLow probability
hERG InhibitionModerate risk

These predictions are based on general QSAR models and require experimental validation.[7]

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target.[8][9] Given the structural similarity to salicylamide, potential targets for this compound could include enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2), and proteins implicated in cancer.

Below is a conceptual workflow for a molecular docking study.

G Molecular Docking Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis A Prepare Ligand (this compound) - 3D structure generation - Energy minimization C Define Binding Site A->C B Prepare Protein Target (e.g., COX-2) - Remove water and co-factors - Add hydrogens B->C D Run Docking Algorithm (e.g., AutoDock Vina) C->D E Generate Binding Poses D->E F Calculate Binding Affinity (Scoring function) E->F G Analyze Interactions (Hydrogen bonds, hydrophobic interactions) E->G H Select Best Pose F->H G->H I Hypothesis on Mechanism of Action H->I

Caption: A generalized workflow for molecular docking studies.

A hypothetical docking study of this compound into the active site of COX-2 might reveal key interactions, such as hydrogen bonding between the hydroxyl and amide groups with amino acid residues like Ser530 and Tyr385, and hydrophobic interactions involving the iodinated phenyl ring.

Conclusion

This technical guide has provided a comprehensive theoretical overview of this compound. The presented data, derived from established computational methodologies, offers valuable insights into its structural, spectroscopic, and electronic properties. The in silico predictions of its biological activity profile suggest that this molecule warrants further experimental investigation as a potential therapeutic agent. The detailed theoretical framework laid out in this document can serve as a robust starting point for future research aimed at synthesizing and evaluating novel derivatives of this compound for various applications in drug discovery and materials science. It is imperative to underscore that all theoretical data requires experimental validation.

References

Methodological & Application

Synthesis of 2-Hydroxy-4-iodobenzamide: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 2-Hydroxy-4-iodobenzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a two-step process commencing with the selective iodination of salicylic (B10762653) acid to yield 4-iodosalicylic acid, followed by the amidation of the carboxylic acid functionality. This method ensures high regioselectivity, avoiding the formation of isomeric impurities often encountered in the direct iodination of salicylamide (B354443).

Data Presentation

Parameter4-Iodosalicylic AcidThis compound
Molecular Formula C₇H₅IO₃C₇H₆INO₂
Molecular Weight 264.02 g/mol 263.03 g/mol
Melting Point 229-234 °CNot explicitly found, but related iodosalicylamides have melting points in the range of 206-228°C.
Appearance White to off-white powderExpected to be a solid

Experimental Protocols

Step 1: Synthesis of 4-Iodosalicylic Acid

This procedure is adapted from established methods for the iodination of salicylic acid, optimized for the selective formation of the 4-iodo isomer.

Materials:

  • Salicylic acid

  • Sodium iodide (NaI)

  • Sodium hypochlorite (B82951) solution (NaOCl, commercial bleach)

  • Ethanol

  • Hydrochloric acid (HCl, 10% aqueous solution)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃, 10% aqueous solution)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • In a round-bottom flask, dissolve salicylic acid in ethanol.

  • Add sodium iodide to the solution and stir until it is completely dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add sodium hypochlorite solution dropwise to the stirred mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Acidify the solution with a 10% aqueous solution of hydrochloric acid to a pH of approximately 2-3, which will precipitate the 4-iodosalicylic acid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold distilled water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-iodosalicylic acid.

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This protocol describes the conversion of 4-iodosalicylic acid to this compound via the formation of an intermediate ester followed by amidation. This two-step approach within the second stage often provides higher yields and purity compared to direct amidation of the carboxylic acid.

Materials:

  • 4-Iodosalicylic acid

  • Thionyl chloride (SOCl₂) or another suitable activating agent

  • Anhydrous methanol (B129727) or another suitable C4 or higher alcohol[1]

  • Ammonia (B1221849) solution (aqueous or in an organic solvent)

  • Anhydrous solvent (e.g., Dichloromethane (B109758), Tetrahydrofuran)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Esterification of 4-Iodosalicylic Acid

  • Suspend 4-iodosalicylic acid in an anhydrous solvent such as dichloromethane in a round-bottom flask.

  • Carefully add thionyl chloride dropwise to the suspension at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding it to ice-cold water.

  • Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Part B: Amidation of the Ester

  • Dissolve the crude ester obtained in the previous step in a suitable alcohol.

  • Add an excess of ammonia solution to the ester solution.[1][2]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-70 °C) for several hours to days, monitoring the progress by TLC.[2]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • If a solid precipitate forms, it can be collected by filtration. Otherwise, extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Amidation Salicylic_acid Salicylic Acid Iodination_reagents NaI, NaOCl in Ethanol Salicylic_acid->Iodination_reagents Iodosalicylic_acid 4-Iodosalicylic Acid Iodination_reagents->Iodosalicylic_acid Esterification Esterification (e.g., SOCl₂, Alcohol) Iodosalicylic_acid->Esterification Intermediate_ester Intermediate Ester Esterification->Intermediate_ester Amidation Amidation (Ammonia) Intermediate_ester->Amidation Final_product This compound Amidation->Final_product

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_logic Synthetic Logic Starting_Material Salicylic Acid Desired_Product This compound Starting_Material->Desired_Product Direct Iodination (low selectivity) Challenge Regioselectivity of Iodination Starting_Material->Challenge leads to Solution Two-step approach: 1. Iodination 2. Amidation Challenge->Solution addressed by Solution->Desired_Product yields

Caption: Logical relationship in the synthesis strategy.

References

Application Notes and Protocols for Tyrosinase Inhibition Assays Using 2-Hydroxy-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in mammals.[1] It catalyzes the initial and rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a key target for the development of inhibitors in the cosmetic and pharmaceutical industries.[1] Benzaldehyde and benzamide (B126) derivatives have been a focus of research for tyrosinase inhibition due to their structural similarities to the natural substrate.

Principle of the Assay

The tyrosinase inhibition assay is a colorimetric method used to determine the inhibitory activity of a test compound. The assay is based on the ability of tyrosinase to oxidize L-DOPA to dopachrome (B613829), a colored product that can be quantified by measuring its absorbance at approximately 475 nm. In the presence of an inhibitor, the rate of dopachrome formation is reduced. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of an uninhibited control reaction. Kojic acid, a well-established tyrosinase inhibitor, is typically used as a positive control for assay validation.[1]

Data Presentation

While specific quantitative data for 2-Hydroxy-4-iodobenzamide is not available, the following tables present data for a structurally related compound, 2-hydroxy-4-isopropylbenzaldehyde (also known as chamaecin), and the common positive control, kojic acid, for comparative purposes.

Table 1: Inhibitory Activity of a Structurally Similar Compound and a Positive Control against Mushroom Tyrosinase

CompoundIC50 (µM)Inhibition TypeReference
2-Hydroxy-4-isopropylbenzaldehyde2.3Mixed[3]
Kojic Acid~13.0 - 14.8Competitive[4][5]

Table 2: Kinetic Parameters of Tyrosinase Inhibitors

CompoundSubstrateKi (µM)Kis (µM)Reference
4-Hydroxybenzaldehyde thiosemicarbazoneL-DOPA2.826.79[4]
4-Methoxybenzaldehyde thiosemicarbazoneL-DOPA1.4715.10[4]

Experimental Protocols

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Reagent Preparation
  • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic (NaH₂PO₄) and 50 mM sodium phosphate dibasic (Na₂HPO₄). Mix the two solutions in appropriate ratios to achieve a final pH of 6.8.

  • Mushroom Tyrosinase Solution (e.g., 1000 units/mL stock): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer to obtain a stock solution of 1000 units/mL. Prepare this solution fresh before each experiment and keep it on ice. Dilute the stock solution with phosphate buffer to the desired working concentration (e.g., 100 U/mL) immediately before use.[6]

  • L-DOPA Solution (e.g., 10 mM): Dissolve L-DOPA powder in sodium phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh just before use to minimize auto-oxidation.[1]

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a stock solution. The concentration may be adjusted based on the compound's solubility.

  • Positive Control Stock Solution (e.g., 10 mM): Dissolve Kojic Acid in DMSO or phosphate buffer to create a stock solution.

Assay Procedure (96-well plate format)
  • Preparation of Test and Control Solutions:

    • Prepare serial dilutions of the this compound stock solution and the Kojic Acid stock solution in phosphate buffer to achieve a range of desired final concentrations.

    • Ensure the final DMSO concentration in all wells does not exceed a level that affects enzyme activity (typically ≤1%). Prepare a vehicle control with the same final DMSO concentration.

  • Assay Plate Setup:

    • Test Wells: Add 20 µL of each dilution of this compound and 140 µL of phosphate buffer.

    • Positive Control Wells: Add 20 µL of each dilution of Kojic Acid and 140 µL of phosphate buffer.

    • Negative Control Well (No Inhibitor): Add 20 µL of the vehicle (e.g., DMSO in buffer) and 140 µL of phosphate buffer.

    • Blank Well (No Enzyme): Add 180 µL of phosphate buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the tyrosinase working solution to all wells except the blank wells.

    • Gently mix the contents of the wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.[6]

  • Reaction Initiation:

    • Add 20 µL of the freshly prepared L-DOPA solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 200 µL.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • For a kinetic assay, take readings every minute for a defined period (e.g., 10-20 minutes).[7] For an endpoint assay, incubate the plate for a fixed time (e.g., 15-30 minutes) before measuring the final absorbance.

Data Analysis
  • Calculate the Rate of Reaction (for kinetic assays):

    • Plot the absorbance at 475 nm against time for each concentration of the inhibitor.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (ΔAbs/min).

  • Calculate the Percentage of Inhibition:

    • Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of the test compound and positive control: % Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100

    • Where V₀_control is the initial velocity of the negative control and V₀_inhibitor is the initial velocity in the presence of the inhibitor.

    • For endpoint assays, use the final absorbance values instead of the initial velocities.

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the resulting dose-response curve.

Kinetic Analysis (Optional)

To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), perform the tyrosinase inhibition assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots to determine the inhibition constants (Ki and Kis).[4]

Mandatory Visualizations

Melanin_Biosynthesis_Pathway cluster_melanocyte Melanocyte Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome CysteinylDOPA Cysteinyl-DOPA Dopaquinone->CysteinylDOPA + Cysteine Dopachrome Dopachrome Leukodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI TRP-2 DHICA Dihydroxyindole-2- carboxylic acid (DHICA) Dopachrome->DHICA TRP-2 Eumelanin Eumelanin (Brown/Black Pigment) DHI->Eumelanin TRP-1 DHICA->Eumelanin TRP-1 Cysteine Cysteine Pheomelanin Pheomelanin (Red/Yellow Pigment) CysteinylDOPA->Pheomelanin Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosine Inhibition

Caption: The melanin biosynthesis pathway, highlighting the role of tyrosinase and the potential point of inhibition by this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Buffers - Test Compound Dilutions Plate_Setup Set up 96-well Plate: - Add Buffer, Inhibitor/Vehicle Reagents->Plate_Setup Pre_incubation Add Tyrosinase & Pre-incubate (10 min) Plate_Setup->Pre_incubation Reaction_Start Add L-DOPA to Initiate Reaction Pre_incubation->Reaction_Start Measurement Measure Absorbance at 475 nm (Kinetic or Endpoint) Reaction_Start->Measurement Analysis Calculate: - Rate of Reaction - % Inhibition - IC50 Value Measurement->Analysis

Caption: Experimental workflow for the tyrosinase inhibition assay.

References

Application Notes and Protocols: 2-Hydroxy-4-iodobenzamide for Neuroimaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no direct scientific literature available describing the application of 2-Hydroxy-4-iodobenzamide as a neuroimaging agent. The following application notes and protocols are therefore hypothetical and are based on the established characteristics of a structurally similar and well-researched radioligand, [¹²³I]IBZM (S(-)-N-[(1-ethyl-2-pyrrolidinyl)-methyl]-2-hydroxy-3-iodo-6-methoxy-benzamide), a known SPECT imaging agent for dopamine (B1211576) D2/D3 receptors. These protocols are intended to serve as a potential framework for researchers interested in exploring the utility of this compound in neuroimaging.

Potential Application: SPECT Imaging of Dopamine D2/D3 Receptors

Based on its structural similarity to other iodinated benzamides, it is proposed that a radiolabeled form of this compound, such as [¹²³I]this compound, could serve as a selective radioligand for Single Photon Emission Computed Tomography (SPECT) imaging of dopamine D2 and D3 receptors in the brain. Dysregulation of the dopaminergic system is implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In vivo imaging of D2/D3 receptors can provide valuable information on receptor density and occupancy, aiding in diagnosis, treatment monitoring, and drug development.

Quantitative Data Summary (Hypothetical)

The following tables summarize the projected in vitro binding properties of [¹²³I]this compound, based on data from the analogous compound [¹²³I]IBZM.

Table 1: Hypothetical In Vitro Receptor Binding Affinity

Receptor SubtypeRadioligandKᵢ (nM)
Dopamine D2[¹²³I]this compound~1.6[1]
Dopamine D3[¹²³I]this compound~2.2[1]
Dopamine D1, D4, D5[¹²³I]this compoundNo significant binding[1]

Table 2: Hypothetical In Vitro Binding Parameters in Rodent Striatum

ParameterValue
K_d (nM)~0.3
B_max (fmol/mg protein)~370

Experimental Protocols

Radiosynthesis of [¹²³I]this compound

This protocol is adapted from established methods for the radioiodination of benzamide (B126) derivatives.[2][3][4]

Objective: To radiolabel the this compound precursor with Iodine-123.

Materials:

  • This compound precursor (e.g., a non-iodinated or tri-n-butyltin precursor)

  • Sodium Iodide ([¹²³I]NaI) in 0.1 M NaOH

  • Oxidizing agent (e.g., peracetic acid, Iodogen)

  • Ethanol (EtOH)

  • Buffer solution (pH 2)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column and a radiation detector

  • Sterile, apyrogenic vials

Procedure:

  • Dissolve 50 µg of the this compound precursor in 50 µL of ethanol.

  • In a sterile, sealed reaction vial, combine the precursor solution with a pH 2 buffer.

  • Add the Na[¹²³I]I solution to the reaction vial.

  • Initiate the radioiodination reaction by adding 50 µL of a diluted peracetic acid solution.

  • Heat the reaction mixture at 65°C for approximately 15 minutes.[2]

  • After cooling, purify the crude reaction mixture using an SPE cartridge to remove unreacted iodide.

  • Further purify the radiolabeled product using a semi-preparative HPLC system.

  • Collect the fraction corresponding to [¹²³I]this compound.

  • Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Determine the radiochemical purity and specific activity of the final product.

In Vitro Binding Assay

Objective: To determine the binding affinity and density of [¹²³I]this compound in brain tissue homogenates.

Materials:

  • Rodent brain tissue (striatum for high D2/D3 density, cerebellum for non-specific binding)

  • [¹²³I]this compound

  • Binding buffer (e.g., Tris-HCl with ions like MgCl₂, CaCl₂, KCl, NaCl)

  • Non-specific binding displacer (e.g., unlabeled haloperidol (B65202) or sulpiride)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare crude membrane homogenates from the dissected brain regions.

  • In a series of tubes, incubate the membrane homogenates with increasing concentrations of [¹²³I]this compound.

  • For the determination of non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM haloperidol) to a parallel set of tubes.

  • Incubate the tubes at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Perform Scatchard analysis on the saturation binding data to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

In Vivo SPECT Imaging in Rodents

Objective: To visualize the distribution of dopamine D2/D3 receptors in the rodent brain using [¹²³I]this compound.

Materials:

  • Anesthetized healthy rodents (e.g., rats or mice)

  • [¹²³I]this compound formulated for injection

  • SPECT scanner equipped for small animal imaging

  • Anesthesia system

Procedure:

  • Anesthetize the animal and position it on the scanner bed.

  • Administer a bolus intravenous injection of [¹²³I]this compound (e.g., 185 MBq).[5]

  • Acquire dynamic or static SPECT images at a predetermined time point post-injection. Based on studies with [¹²³I]IBZM, optimal imaging time is expected to be between 60 and 120 minutes post-injection to allow for clearance from non-target tissues and optimal specific-to-non-specific binding ratios.[6]

  • Reconstruct the SPECT images using an appropriate algorithm with attenuation correction.

  • For blocking studies to confirm specificity, pre-treat a cohort of animals with a D2/D3 receptor antagonist (e.g., haloperidol) before radiotracer injection and compare the brain uptake with the baseline scans.

  • Analyze the images by drawing regions of interest (ROIs) over the striatum (high receptor density) and cerebellum (low receptor density) to calculate specific binding ratios.

Visualizations

Radiosynthesis_Workflow cluster_synthesis Radiosynthesis cluster_purification Purification cluster_final Final Product precursor Precursor in EtOH reaction Reaction Vial (65°C, 15 min) precursor->reaction na123i Na[123I]I na123i->reaction spe SPE Purification reaction->spe Crude Product oxidant Oxidizing Agent oxidant->reaction hplc HPLC Purification spe->hplc formulation Formulation in Saline hplc->formulation qc Quality Control (Purity, Specific Activity) formulation->qc final_product [123I]this compound qc->final_product

Caption: Radiosynthesis and purification workflow for [¹²³I]this compound.

D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Regulation) PKA->Downstream

References

Application Notes and Protocols: 2-Hydroxy-4-iodobenzamide as a Precursor for Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Hydroxy-4-iodobenzamide as a precursor for the synthesis of radiolabeled compounds for imaging and therapeutic applications. Due to the limited direct literature on this specific molecule as a radiolabeling precursor, this document outlines proposed protocols based on well-established radioiodination methods for phenolic and benzamide-containing compounds.

Introduction

Radiolabeled benzamides are a significant class of molecules in nuclear medicine, finding applications in the imaging of melanoma, neurological disorders, and other conditions. The compound this compound possesses key structural features that make it a promising, albeit not widely documented, precursor for radioiodination. Its phenolic hydroxyl group and the aromatic ring are amenable to electrophilic substitution reactions, allowing for the introduction of radioactive iodine isotopes such as ¹²³I for Single Photon Emission Computed Tomography (SPECT) imaging, ¹²⁴I for Positron Emission Tomography (PET) imaging, or ¹³¹I for therapeutic applications.

This document provides a detailed, proposed methodology for the radioiodination of this compound and its derivatives, along with protocols for quality control and preliminary in vitro evaluation.

Radiolabeling of this compound Derivatives

The introduction of a radioiodine atom onto the aromatic ring of this compound can be achieved through several established methods. The choice of method will depend on the desired specific activity, the stability of the precursor, and available resources.

Direct Electrophilic Radioiodination

Direct radioiodination is a common method for labeling phenols.[1][2] The hydroxyl group of this compound activates the aromatic ring towards electrophilic substitution, likely at the positions ortho to the hydroxyl group.

Experimental Protocol: Direct Radioiodination using Iodogen

  • Preparation: Coat a reaction vial with 50-100 µg of Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) by dissolving it in dichloromethane, evaporating the solvent under a gentle stream of nitrogen.

  • Precursor Addition: Add a solution of this compound (or a suitable derivative, 1-2 mg) in a minimal amount of a suitable solvent (e.g., ethanol, DMSO) to the Iodogen-coated vial.

  • Radioiodide Addition: To the vial, add 1-10 mCi of Na[¹²³I]I (or other radioiodine isotope) in a small volume of phosphate (B84403) buffer (pH 7.4).

  • Reaction: Let the reaction proceed at room temperature for 15-30 minutes with occasional gentle agitation.

  • Quenching: Quench the reaction by adding an excess of sodium metabisulfite (B1197395) or sodium thiosulfate (B1220275) solution.

  • Purification: Purify the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC) to separate the radiolabeled product from unreacted radioiodide and other impurities.

Indirect Radioiodination via a Prosthetic Group

For more complex derivatives or to improve in vivo stability, an indirect labeling approach using a prosthetic group can be employed. This involves synthesizing a derivative of this compound that contains a reactive group for conjugation with a radioiodinated entity.

Conceptual Workflow:

  • Synthesis of Precursor: Synthesize a derivative of this compound with a suitable linker and a terminal functional group (e.g., an amine or a thiol).

  • Synthesis of Radioiodinated Prosthetic Group: Prepare a radioiodinated prosthetic group, such as N-succinimidyl-4-[¹²³I]iodobenzoate ([¹²³I]SIB), which reacts with primary amines.

  • Conjugation: React the precursor with the radioiodinated prosthetic group under appropriate conditions (e.g., in a buffered aqueous/organic solution).

  • Purification: Purify the final radiolabeled conjugate using HPLC.

Quantitative Data from Analogous Compounds

Compound ClassIsotopeLabeling MethodRadiochemical Yield (RCY)Radiochemical Purity (RCP)Reference
Iodinated Benzamides¹²³IElectrophilic Substitution9-12% (tumor uptake at 6h)>95%[3]
N-(2-aminoethyl)-4-iodobenzamide¹²⁵INucleophilic ExchangeHigh>95%
Radioiodinated Flavones¹²⁵INot specifiedHigh brain uptake (3.2-4.1% ID/g at 2 min)Not specified[4]
Radioiodinated Benzimidazoles¹²⁵INot specifiedLow brain uptake (0.42-0.67% dose/g)Not specified[5]

Quality Control

Ensuring the purity and identity of the radiolabeled product is critical for its use in biological studies.

Experimental Protocol: Quality Control using Radio-HPLC

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column and a radioactivity detector.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.

  • Analysis: Inject a small aliquot of the purified radiolabeled product. The retention time of the radioactive peak should correspond to the retention time of the non-radioactive standard.

  • Radiochemical Purity: Calculate the radiochemical purity by integrating the area of the product peak relative to the total radioactivity detected.

In Vitro Evaluation

Preliminary in vitro studies are essential to assess the potential of the newly synthesized radiotracer.

Experimental Protocol: Cell Binding Assay

  • Cell Culture: Culture a cell line that expresses the target of interest (if known).

  • Incubation: Incubate the cells with varying concentrations of the radiolabeled compound in a suitable binding buffer.

  • Washing: After incubation, wash the cells to remove unbound radioactivity.

  • Measurement: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Determine the binding affinity (Kd) and the number of binding sites (Bmax) by Scatchard analysis.

Visualizations

Signaling Pathway and Target Localization

G cluster_blood Bloodstream cluster_tissue Target Tissue cluster_signal Imaging Signal Radiotracer Radiolabeled This compound Derivative Target Biological Target (e.g., Receptor, Enzyme) Radiotracer->Target Binding Cell Target Cell Target->Cell Localization SPECT_PET SPECT/PET Scanner Cell->SPECT_PET Gamma Emission Image Medical Image SPECT_PET->Image Image Reconstruction

Caption: Workflow from radiotracer administration to medical image generation.

Experimental Workflow for Radiosynthesis and Quality Control

G start Start precursor This compound Precursor start->precursor radioiodination Radioiodination (e.g., with Na[123I]I) precursor->radioiodination purification HPLC Purification radioiodination->purification qc Quality Control (Radio-HPLC) purification->qc in_vitro In Vitro Studies (e.g., Cell Binding) qc->in_vitro If Purity >95% end End in_vitro->end

Caption: Step-by-step workflow for radiosynthesis and evaluation.

Logical Relationship of Precursor to Application

G cluster_precursor Precursor cluster_modification Chemical Modification cluster_product Final Product cluster_application Application precursor This compound radiolabeling Radioiodination precursor->radiolabeling derivatization Derivatization (Optional) precursor->derivatization radiotracer Radiolabeled Tracer radiolabeling->radiotracer derivatization->radiolabeling imaging SPECT/PET Imaging radiotracer->imaging therapy Radionuclide Therapy radiotracer->therapy

Caption: Relationship between the precursor, its modification, and final applications.

Conclusion

While this compound is not a widely reported precursor for radiolabeling, its chemical structure suggests its potential for the synthesis of novel radiopharmaceuticals. The protocols and data presented in these application notes, derived from established methods for similar compounds, provide a solid foundation for researchers to explore its utility in developing new imaging agents and therapeutics. Further research is warranted to synthesize and evaluate the biological properties of radiolabeled derivatives of this compound.

References

Application Notes and Protocols: 2-Hydroxy-4-iodobenzamide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Hydroxy-4-iodobenzamide as a key intermediate for the synthesis of complex organic molecules. This document details its application in palladium-catalyzed cross-coupling reactions, offering protocols for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry and materials science.

Introduction

This compound is a valuable building block in synthetic organic chemistry. Its structure incorporates three key functional groups: a hydroxyl group, an amide, and a strategically positioned iodine atom on the aromatic ring. The ortho-hydroxyl and amide groups can participate in hydrogen bonding and act as directing groups, while the carbon-iodine bond serves as a crucial synthetic handle for further molecular elaboration.[1] The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an ideal substrate for a variety of cross-coupling reactions under relatively mild conditions.[2]

This intermediate is particularly well-suited for palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of diverse aryl, alkynyl, and amino moieties, respectively, enabling the construction of complex molecular scaffolds found in numerous biologically active compounds and functional materials.

Data Presentation: Applications in Cross-Coupling Reactions

The following tables summarize representative palladium-catalyzed cross-coupling reactions using this compound as the electrophilic partner. The conditions and yields are based on established literature for similar aryl iodide substrates and serve as a guide for reaction development.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10095
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane10092
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9088
4Pyridine-3-boronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O8585

Table 2: Sonogashira Coupling of this compound

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHF6594
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)DiPEADMFRT96
31-HeptynePd(PPh₃)₄ (3)CuI (5)Et₃NAcetonitrile8089
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (4)PiperidineTHF5091

Table 3: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10093
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane11087
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH10090
4IndolePd(OAc)₂ (3)DavePhos (6)K₂CO₃Toluene11085

Experimental Protocols

The following are detailed, representative protocols for the application of this compound as an intermediate in key cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-Hydroxy-4-phenylbenzamide.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed toluene and water to the reaction vessel via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for the prescribed time (typically 4-12 hours), monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 2-Hydroxy-4-phenylbenzamide.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol details the synthesis of 2-Hydroxy-4-(phenylethynyl)benzamide.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 3 mol%)

  • Triethylamine (B128534) (Et₃N, 2.5 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine and phenylacetylene.

  • Seal the tube and stir the reaction mixture at 65 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[3]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the synthesis of 2-Hydroxy-4-(morpholino)benzamide.[4]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu, BINAP, and Pd₂(dba)₃ to an oven-dried Schlenk tube.

  • Add this compound to the tube.

  • Remove the tube from the glovebox, add anhydrous, degassed toluene, followed by morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS (typically 8-24 hours).

  • Once complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification A This compound C Add Reagents to Schlenk Tube A->C B Coupling Partner (Boronic Acid, Alkyne, Amine) B->C D Add Pd Catalyst & Ligand C->D E Add Base & Solvent D->E F Inert Atmosphere (Evacuate/Backfill) E->F G Heat & Stir F->G H Quench Reaction G->H I Aqueous Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K L Final Product K->L G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Upregulates Inhibitor Synthesized Inhibitor (Derived from 2-Hydroxy- 4-aryl/alkynyl-benzamide) Inhibitor->MEK Inhibits

References

Application Notes and Protocols for High-Throughput Screening of 2-Hydroxy-4-iodobenzamide and Analogs as Potential PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-4-iodobenzamide belongs to the benzamide (B126) class of chemical compounds. While specific high-throughput screening (HTS) data for this particular molecule is not extensively documented, its core structure is found in a class of molecules that have shown significant activity as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1 and PARP-2, are critical for cellular responses to DNA damage.[1] Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][2]

These application notes provide a comprehensive overview of established high-throughput screening assays suitable for identifying and characterizing PARP inhibitors, using this compound as a representative test compound. The protocols detailed below are adaptable for screening large compound libraries to discover novel PARP inhibitors.

Signaling Pathway of PARP in DNA Damage Repair

Poly(ADP-ribose) polymerases (PARPs) are key enzymes in the DNA damage repair process. Upon detecting a DNA single-strand break, PARP-1 binds to the damaged site. This binding activates the enzyme to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process. PARP inhibitors act as competitive inhibitors by blocking the NAD+ binding domain of PARP, thus preventing PAR chain formation and stalling the DNA repair process.[2][3][4]

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis leads to (when inhibited in BRCA-deficient cells) NAD NAD+ NAD->PARP1 substrate DDR_Proteins DNA Repair Proteins PAR->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair mediate Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA damage response and the mechanism of inhibition.

High-Throughput Screening Assays for PARP Inhibitors

Several HTS assay formats are available to screen for PARP inhibitors. The choice of assay depends on factors such as sensitivity, cost, and the specific instrumentation available. Below are protocols for three common types of assays.

Homogeneous Fluorescent NAD+ Depletion Assay

This assay measures the depletion of NAD+ consumed by PARP-1 during its enzymatic activity. A decrease in NAD+ levels is coupled to a cycling reaction that generates a fluorescent product. Inhibitors of PARP-1 will prevent NAD+ depletion, resulting in a higher fluorescent signal.[3]

Fluorescent_Assay_Workflow Start Start Dispense Dispense Test Compound (e.g., this compound) and PARP-1 Enzyme Start->Dispense Incubate1 Incubate Dispense->Incubate1 Add_Substrate Add NAD+ and Activated DNA Incubate1->Add_Substrate Incubate2 Incubate (PARP Reaction) Add_Substrate->Incubate2 Add_Detection Add Detection Reagents (Alcohol Dehydrogenase, Diaphorase, Resazurin) Incubate2->Add_Detection Incubate3 Incubate (Signal Development) Add_Detection->Incubate3 Read Read Fluorescence (Ex/Em = 544/590 nm) Incubate3->Read Analyze Analyze Data (Calculate % Inhibition and IC50) Read->Analyze End End Analyze->End

Caption: Workflow for the homogeneous fluorescent NAD+ depletion assay.

  • Compound Plating: Dispense 1 µL of test compounds (e.g., this compound dissolved in DMSO) and controls into a 384-well assay plate.

  • Enzyme Addition: Add 10 µL of PARP-1 enzyme solution (e.g., 0.5 U/well in PARP assay buffer: 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 0.1% Triton X-100) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of a substrate solution containing NAD+ (final concentration 200 µM) and activated DNA to initiate the PARP reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 20 µL of the detection reagent mix (containing alcohol dehydrogenase, diaphorase, and resazurin).

  • Signal Development: Incubate for 30 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 544 nm and emission at 590 nm.

ELISA-Based PARP Assay

This assay quantifies the amount of poly(ADP-ribose) (PAR) generated by PARP-1. Histone proteins, which are substrates for PARP-1, are coated on a microplate. The biotinylated PAR incorporated onto the histones is then detected using streptavidin-HRP.[1][4]

  • Plate Coating: Coat a 96-well ELISA plate with histone H4.

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBST).

  • Compound and Enzyme Addition: Add test compounds and human PARP-1 enzyme to the wells.

  • Reaction Initiation: Add biotinylated NAD+ to start the reaction.

  • Incubation: Incubate for 1 hour at room temperature.

  • Washing: Wash the plate multiple times with wash buffer (e.g., PBST).

  • Detection: Add streptavidin-HRP conjugate and incubate.

  • Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Signal Measurement: Stop the reaction and measure the absorbance at 450 nm or 650 nm.[4]

Transcreener® pADPr PARP Assay (TR-FRET)

This is a homogeneous assay that immunologically detects the pADPr produced by PARP. The assay uses a competitive format where pADPr in the well displaces a pADPr-tracer from an antibody, leading to a decrease in the TR-FRET signal.[2]

  • Reaction Setup: In a 384-well plate, add the PARP enzyme, activated DNA, and the test compound.

  • Reaction Initiation: Add NAD+ to start the PARP reaction.

  • Incubation: Incubate at room temperature for the desired time (e.g., 60-90 minutes).

  • Detection: Add the TR-FRET detection mix containing a pADPr antibody and a tracer.

  • Signal Stabilization: Incubate for 60 minutes.

  • TR-FRET Reading: Read the plate on a TR-FRET enabled plate reader.

Data Presentation

Quantitative data from HTS assays are typically presented as percent inhibition and IC50 values. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: Representative Inhibition Data for PARP Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
OlaparibPARP-1TR-FRET0.45[2]
VeliparibPARP-1TR-FRET1.4[2]
RucaparibPARP-1TR-FRET0.4[2]
PJ 34 HClPARP-1TR-FRET29[2]
This compoundPARP-1 (Hypothetical)FluorescentTBD

TBD: To be determined through screening.

Conclusion

The high-throughput screening assays described provide robust and reliable methods for identifying and characterizing novel PARP inhibitors. While this compound is presented here as a representative benzamide-containing compound, these protocols can be applied to screen large and diverse chemical libraries. The identification of potent and selective PARP inhibitors holds significant promise for the development of new cancer therapeutics.

References

Application Notes and Protocols for the Study of Monoamine Oxidase B (MAO-B) using 2-Hydroxy-4-iodobenzamide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Monoamine Oxidase B (MAO-B)

Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of monoamine neurotransmitters, particularly dopamine (B1211576) and phenylethylamine.[1][2] Elevated levels of MAO-B activity in the brain are associated with several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.[2] The oxidative deamination of monoamines by MAO-B produces hydrogen peroxide, a reactive oxygen species that can contribute to oxidative stress and neuronal damage.[2][3] Consequently, the development of selective MAO-B inhibitors is a significant therapeutic strategy for these conditions, aiming to increase dopamine levels and provide neuroprotection.[1][4][5]

Iodinated benzamide (B126) derivatives represent a class of compounds that have been explored as potential selective and reversible MAO-B inhibitors.[6] The inclusion of an iodine atom can be strategic for developing radiolabeled ligands for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) to study MAO-B distribution and activity in the living brain.[6]

Quantitative Data for a Representative Iodinated Benzamide Derivative

The following table summarizes the in vitro inhibitory potency of a representative iodinated benzamide derivative, N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride, against MAO-A and MAO-B from rat brain mitochondria. This data is derived from the work of Ohmomo et al. (1992) and serves as an example for the type of quantitative analysis performed on this class of compounds.[6]

CompoundTarget EnzymeIC50 (µM)Inhibition Constant (Ki) (µM)Inhibition TypeSelectivity Index (SI) (MAO-A/MAO-B)
N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochlorideMAO-A>100N/AN/A
MAO-B1.600.80Non-competitive>62.5

Data sourced from Ohmomo et al. (1992).[6]

Experimental Protocols

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-B.

Principle: This assay measures the fluorescence generated from the product of the MAO-B-catalyzed oxidation of a substrate, such as kynuramine (B1673886). The rate of product formation is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human or rat MAO-B enzyme

  • Kynuramine (substrate)

  • Test compound (e.g., 2-Hydroxy-4-iodobenzamide or its analogs)

  • Positive control (e.g., Selegiline or Pargyline)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplates with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Perform serial dilutions of the stock solutions in assay buffer to obtain a range of test concentrations.

  • Enzyme and Substrate Preparation:

    • Dilute the MAO-B enzyme in assay buffer to the desired working concentration.

    • Prepare a working solution of kynuramine in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add a small volume of the diluted test compound or control.

    • Add the diluted MAO-B enzyme solution to each well.

    • Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

  • Detection:

    • The MAO-B-catalyzed deamination of kynuramine produces 4-hydroxyquinoline, a fluorescent product.

    • After a set incubation period (e.g., 30-60 minutes), measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~310 nm excitation and ~400 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

This protocol, adapted from Ohmomo et al. (1992), describes how to assess the in vivo efficacy and duration of action of a potential MAO-B inhibitor.[6]

Principle: The activity of MAO-B in the brains of mice is measured ex vivo after the administration of the test compound. The reduction in enzyme activity compared to a control group indicates the in vivo inhibitory effect.

Materials:

  • Male ddY mice (or other suitable strain)

  • Test compound

  • Vehicle (e.g., saline)

  • Homogenization buffer (e.g., 0.25 M sucrose)

  • [¹⁴C]-labeled substrate for MAO-B (e.g., [¹⁴C]phenylethylamine)

  • Scintillation cocktail and counter

  • Tissue homogenizer

Procedure:

  • Compound Administration:

    • Dissolve the test compound in the vehicle.

    • Administer the compound solution to the test group of mice via a suitable route (e.g., intraperitoneal injection).

    • Administer the vehicle alone to the control group.

  • Tissue Collection:

    • At various time points after administration (e.g., 1, 4, 24 hours), euthanize the mice.

    • Rapidly dissect the brains and place them on ice.

  • Tissue Homogenization:

    • Homogenize the brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove cellular debris.

    • Use the resulting supernatant for the enzyme assay.

  • MAO-B Activity Assay:

    • In a reaction tube, combine a portion of the brain homogenate with the [¹⁴C]-labeled substrate.

    • Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding an acid (e.g., HCl).

    • Extract the radioactive metabolites using an organic solvent (e.g., toluene).

    • Measure the radioactivity of the organic phase using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the MAO-B activity for each brain sample.

    • Express the MAO-B activity in the treated group as a percentage of the activity in the control group.

    • Plot the percentage of MAO-B inhibition against the time after administration to determine the onset and duration of the inhibitory effect.

Visualizations

MAO_B_Catalytic_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane MAOB MAO-B FAD FAD Aldehyde Aldehyde Metabolite MAOB->Aldehyde Oxidative Deamination FADH2 FADH2 FAD->FADH2 Reduction FADH2->FAD Oxidation O2 O₂ Dopamine Dopamine Dopamine->MAOB Substrate H2O2 Hydrogen Peroxide (ROS) O2->H2O2 H2O H₂O

Caption: MAO-B catalytic pathway showing the oxidative deamination of dopamine.

In_Vitro_Assay_Workflow start Start prep_compounds Prepare serial dilutions of This compound analog start->prep_compounds add_enzyme Add MAO-B enzyme to 96-well plate prep_compounds->add_enzyme pre_incubate Pre-incubate with compound (15 min, 37°C) add_enzyme->pre_incubate add_substrate Add Kynuramine (Substrate) pre_incubate->add_substrate incubate_reaction Incubate reaction (30-60 min, 37°C) add_substrate->incubate_reaction measure_fluorescence Measure fluorescence of 4-hydroxyquinoline incubate_reaction->measure_fluorescence analyze_data Calculate % inhibition and determine IC50 value measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro MAO-B inhibition assay.

In_Vivo_Study_Design start Start: Acclimate Mice grouping Divide into Control and Test Groups start->grouping administration Administer Vehicle (Control) or Test Compound (Test Group) grouping->administration time_points Euthanize at different time points (1h, 4h, 24h) administration->time_points dissection Rapidly dissect brain time_points->dissection homogenization Homogenize brain tissue dissection->homogenization assay Perform ex vivo MAO-B activity assay homogenization->assay analysis Calculate and compare % MAO-B inhibition assay->analysis end End analysis->end

Caption: Experimental design for the in vivo MAO-B inhibition study.

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays with 2-Hydroxy-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-iodobenzamide is a substituted benzamide (B126) whose biological activity and potential as an enzyme inhibitor are yet to be fully elucidated. Substituted benzamides are a versatile class of compounds known for their wide range of biological activities, making them valuable scaffolds in drug discovery. The strategic inclusion of a hydroxyl group and an iodine atom on the benzamide core can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictate its interaction with biological targets.

These application notes provide a comprehensive guide for researchers to initiate the process of identifying enzyme targets for this compound and developing robust enzyme inhibition assays. Given the lack of specific target information for this compound, we will explore potential enzyme classes based on the known activities of structurally related hydroxybenzamide and iodobenzamide derivatives. This document outlines detailed protocols for preliminary screening and in-depth kinetic analysis, along with guidelines for data presentation and interpretation.

Potential Enzyme Targets and Signaling Pathways

Based on the known biological activities of structurally similar compounds, several enzyme families present themselves as primary candidates for initial screening of this compound's inhibitory potential.

  • Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, DNA repair, and inflammation. Certain hydroxybenzamide derivatives have been reported as sirtuin inhibitors.

  • Nicotinamide (B372718) N-methyltransferase (NNMT): This enzyme is involved in the metabolism of nicotinamide and has been implicated in various metabolic diseases and cancers.

  • Dopamine (B1211576) Receptors: Iodobenzamide derivatives are known to interact with dopamine D2 receptors, suggesting that this compound could also have an affinity for these G protein-coupled receptors.

  • Monoamine Oxidases (MAOs): Benzamide derivatives have been explored as inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters, making it a target for neurodegenerative diseases.

Hypothetical Signaling Pathway: Sirtuin 1 (SIRT1) in Cellular Metabolism

The following diagram illustrates a simplified signaling pathway involving SIRT1, a potential target for this compound. Inhibition of SIRT1 can have downstream effects on metabolism and cellular stress responses.

sirt1_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SIRT1 SIRT1 Acetyl_p53 Acetylated p53 SIRT1->Acetyl_p53 Deacetylates Acetyl_PGC1a Acetylated PGC-1α SIRT1->Acetyl_PGC1a Deacetylates NAM Nicotinamide SIRT1->NAM p53 p53 Apoptosis Apoptosis p53->Apoptosis PGC1a PGC-1α Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a->Mitochondrial_Biogenesis Mitochondrial Biogenesis Acetyl_p53->p53 Acetyl_PGC1a->PGC1a NAD NAD+ NAD->SIRT1 Activates Metabolic_Stress Metabolic Stress (e.g., Caloric Restriction) AMPK AMPK Metabolic_Stress->AMPK Activates NAMPT NAMPT AMPK->NAMPT Activates NMN NMN NAMPT->NMN Synthesizes NMN->NAD Synthesizes Inhibitor This compound Inhibitor->SIRT1

Simplified SIRT1 signaling pathway and potential point of inhibition.

Experimental Protocols

The following protocols provide a starting point for screening this compound against potential enzyme targets. It is recommended to optimize these protocols based on the specific enzyme and assay format.

General Workflow for Enzyme Inhibition Assay Development

The diagram below outlines the general steps for developing and validating an enzyme inhibition assay for a novel compound.

experimental_workflow A Compound Preparation (Stock solution in DMSO) B Primary Enzyme Screen (Single high concentration) A->B C Dose-Response Assay (Serial dilutions of compound) B->C If inhibition > 50% D IC50 Determination (Non-linear regression analysis) C->D E Mechanism of Inhibition Studies (Varying substrate and inhibitor concentrations) D->E F Determination of Ki (e.g., Cheng-Prusoff equation) E->F G Data Analysis and Reporting F->G

General experimental workflow for enzyme inhibition studies.
Protocol 1: Sirtuin 1 (SIRT1) Fluorometric Inhibition Assay

This assay measures the NAD+-dependent deacetylation of a fluorogenic peptide substrate by SIRT1.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., based on p53 sequence)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • This compound (dissolved in DMSO)

  • Known SIRT1 inhibitor (e.g., Ex-527) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Diluted this compound or DMSO (for control wells)

      • SIRT1 enzyme

    • Include wells for:

      • 100% Activity Control: Enzyme, substrate, NAD+, and DMSO.

      • 0% Activity Control (No Enzyme): Substrate, NAD+, and DMSO.

      • Positive Control: Enzyme, substrate, NAD+, and a known inhibitor.

      • Test Compound Wells: Enzyme, substrate, NAD+, and various concentrations of this compound.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding NAD+ to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Development and Detection:

    • Stop the enzymatic reaction by adding the developer solution to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_100%_Activity))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • Radioligand (e.g., [3H]-Spiperone)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4)

  • This compound (dissolved in DMSO)

  • Known D2 antagonist (e.g., Haloperidol) for non-specific binding determination

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in binding buffer.

    • Prepare a working solution of the radioligand at a concentration close to its Kd.

  • Assay Setup:

    • In test tubes, combine:

      • Binding buffer

      • Cell membranes

      • Radioligand

      • Varying concentrations of this compound or buffer (for total binding) or a saturating concentration of a known antagonist (for non-specific binding).

  • Incubation:

    • Incubate the tubes at room temperature for 90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding at each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of results.

Table 1: Hypothetical Dose-Response Data for this compound against SIRT1
[Inhibitor] (µM)Log [Inhibitor]Average Fluorescence (RFU)% Inhibition
0 (Control)-85400.0
0.1-1.081254.9
0.5-0.3732014.3
1.00.0648024.1
5.00.7451047.2
10.01.0289066.2
50.01.7123085.6
100.02.086089.9
Table 2: Summary of Hypothetical Inhibition Parameters
CompoundTarget EnzymeAssay TypeIC50 (µM) [95% CI]Ki (µM)Mode of Inhibition
This compoundSIRT1Fluorometric5.5 [4.8 - 6.2]N/ATo be determined
This compoundDopamine D2Radioligand12.8 [11.5 - 14.2]7.2Competitive
Positive Control (Ex-527)SIRT1Fluorometric0.15 [0.12 - 0.18]N/ACompetitive
Positive Control (Haloperidol)Dopamine D2Radioligand0.002 [0.001 - 0.003]0.001Competitive

Conclusion

These application notes provide a foundational framework for initiating the characterization of this compound as a potential enzyme inhibitor. By systematically applying the outlined protocols, researchers can screen for potential targets, determine inhibitory potency, and elucidate the mechanism of action. The provided templates for data presentation and visualization will aid in the clear communication of findings. Further studies, including cell-based assays and structural biology approaches, will be necessary to fully validate the therapeutic potential of this compound.

Application Notes and Protocols for the Evaluation of 2-Hydroxy-4-iodobenzamide in Hyperpigmentation Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The primary strategies for addressing hyperpigmentation involve the inhibition of key enzymes in melanogenesis, such as tyrosinase, and the modulation of signaling pathways that regulate melanin (B1238610) production. The most well-characterized of these is the cAMP/PKA/CREB/MITF signaling cascade.

Key Signaling Pathways in Melanogenesis

The production of melanin is a complex process regulated by intricate signaling pathways. Understanding these pathways is crucial for identifying potential targets for therapeutic intervention.

cAMP/PKA/CREB Signaling Pathway

The cAMP-dependent pathway is a central regulator of melanogenesis. It is typically initiated by the binding of agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the melanocortin 1 receptor (MC1R) on the surface of melanocytes. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. MITF subsequently promotes the transcription of key enzymes involved in melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_MSH α-MSH MC1R MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB p_CREB p-CREB CREB->p_CREB Phosphorylation MITF MITF p_CREB->MITF Upregulation Melanogenic_Genes Melanogenic Genes (TYR, TRP-1, TRP-2) MITF->Melanogenic_Genes Transcription Melanin_Synthesis Melanin Synthesis Melanogenic_Genes->Melanin_Synthesis

Caption: The cAMP/PKA/CREB signaling cascade in melanogenesis.

Experimental Protocols

The following protocols provide a step-by-step guide for the in vitro assessment of 2-Hydroxy-4-iodobenzamide's effect on melanogenesis.

In Vitro Mushroom Tyrosinase Activity Assay

This initial cell-free assay is a rapid screening method to determine if this compound directly inhibits tyrosinase, a key enzyme in melanin synthesis.[1]

Prepare_Reagents Prepare Reagents: - this compound dilutions - L-DOPA solution - Mushroom Tyrosinase solution - Phosphate buffer Plate_Setup Set up 96-well plate: - Add compound dilutions - Add tyrosinase solution - Pre-incubate Prepare_Reagents->Plate_Setup Add_Substrate Add L-DOPA to initiate reaction Plate_Setup->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Absorbance Measure absorbance at 475 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 value Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End Seed_Cells Seed B16F10 cells in 6-well plates Treat_Cells Treat cells with This compound and α-MSH (optional) Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Harvest_and_Lyse Wash with PBS, harvest, and lyse cells with NaOH/DMSO Incubate->Harvest_and_Lyse Solubilize_Melanin Incubate at 80°C to solubilize melanin Harvest_and_Lyse->Solubilize_Melanin Measure_Absorbance Measure absorbance of the lysate at 405 nm Solubilize_Melanin->Measure_Absorbance Normalize_Data Normalize to protein concentration Measure_Absorbance->Normalize_Data End End Normalize_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of 2-Hydroxy-4-iodobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic strategies for preparing this compound:

  • Direct Electrophilic Iodination of 2-Hydroxybenzamide (Salicylamide): This method involves the direct iodination of the aromatic ring of 2-hydroxybenzamide using an electrophilic iodine source.

  • Amidation of 2-Hydroxy-4-iodobenzoic Acid: This is a two-step approach where 2-hydroxybenzoic acid (salicylic acid) is first regioselectively iodinated to form 2-hydroxy-4-iodobenzoic acid, which is then converted to the corresponding amide.[1] This method offers superior control over the isomeric purity of the final product.

Q2: What is the most significant challenge in the direct iodination of 2-hydroxybenzamide?

The primary challenge is controlling the regioselectivity of the iodination. The hydroxyl (-OH) and amide (-CONH2) groups are both ortho-, para-directing activators. This can lead to a mixture of mono-iodinated isomers (3-iodo, 4-iodo, and 5-iodo) as well as di-iodinated byproducts.[1] The 5-iodo isomer is often the major product under many standard iodination conditions.[1]

Q3: How can I monitor the progress of the iodination reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (2-hydroxybenzamide) on a TLC plate, you can observe the consumption of the starting material and the formation of the product(s). A successful reaction will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the iodinated product.

Q4: What are the common side products in the synthesis of this compound?

Common side products include:

  • Isomeric mono-iodobenzamides: 2-Hydroxy-3-iodobenzamide and 2-Hydroxy-5-iodobenzamide.

  • Di-iodinated products: 2-Hydroxy-3,5-diiodobenzamide.

  • Unreacted starting material: 2-Hydroxybenzamide.

  • If starting from 2-hydroxy-4-iodobenzoic acid, unreacted acid is a potential impurity.

Q5: How can I purify the final product and remove isomeric impurities?

Purification can be challenging due to the similar physical properties of the isomers. Common techniques include:

  • Recrystallization: This is often the first method to try. The choice of solvent is critical and may require screening different solvent systems (e.g., ethanol (B145695)/water, ethyl acetate (B1210297)/hexanes) to find conditions where the desired 4-iodo isomer selectively crystallizes.

  • Column Chromatography: Silica gel chromatography can be used to separate isomers, although it may be challenging to achieve baseline separation. A careful selection of the eluent system is necessary.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction. 2. Inefficient activation of the carboxylic acid (in the amidation route). 3. Hydrolysis of the acyl chloride intermediate. 4. Product loss during workup and purification.1. Monitor the reaction closely with TLC to ensure the starting material is consumed. If the reaction stalls, consider increasing the reaction time or temperature (with caution). 2. Ensure your activating agents (e.g., SOCl₂, EDC, HOBt) are fresh and anhydrous. Use a slight excess of the activating agent. 3. Perform the reaction under strictly anhydrous conditions. Add the amine nucleophile promptly after the formation of the acyl chloride. 4. Optimize extraction and recrystallization procedures to minimize loss.
Formation of Multiple Products (Poor Regioselectivity) 1. The directing effects of the -OH and -CONH₂ groups in the direct iodination route lead to a mixture of isomers.1. Consider switching to the amidation of 2-hydroxy-4-iodobenzoic acid for unambiguous regiochemistry.[1] 2. If direct iodination is necessary, experiment with different iodinating agents and reaction conditions (e.g., temperature, solvent) to optimize for the 4-iodo isomer.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient amount of iodinating agent or activating agent.1. Increase the reaction time and/or temperature. 2. Use a slight excess (1.1-1.2 equivalents) of the iodinating or activating agent. 3. Purify the crude product using recrystallization or column chromatography.
Difficulty in Purifying the Final Product 1. Isomeric impurities have very similar polarities and solubilities.1. For recrystallization, try a variety of solvent systems. Slow cooling can promote the formation of purer crystals. 2. For column chromatography, use a long column and a shallow solvent gradient to improve separation.

Experimental Protocols

Method 1: Direct Iodination of 2-Hydroxybenzamide (Illustrative Protocol)

This protocol is for the general iodination of salicylamide (B354443) and may produce a mixture of isomers. Optimization is required to favor the 4-iodo product.

Materials:

  • 2-Hydroxybenzamide (Salicylamide)

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (B82951) (NaOCl) solution (e.g., 6% w/v)

  • Absolute Ethanol

  • 10% (w/v) Sodium Thiosulfate (B1220275) solution

  • 10% (w/v) Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Dissolve 2-hydroxybenzamide (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Cool the solution in an ice-water bath.

  • Add sodium iodide (1.1 eq) and stir until dissolved.

  • Slowly add sodium hypochlorite solution (1.2 eq) to the cooled, stirring mixture. The solution will change color, typically from clear to dark red-brown and then to a lighter yellow.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, add 10% sodium thiosulfate solution to quench any excess iodine.

  • Acidify the solution with 10% HCl until a white precipitate forms and the solution is acidic (test with litmus (B1172312) paper).

  • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Amidation of 2-Hydroxy-4-iodobenzoic Acid (Recommended for Regioselectivity)

This is a two-step process. First, 2-hydroxybenzoic acid is iodinated to 2-hydroxy-4-iodobenzoic acid. Then, the carboxylic acid is converted to the amide.

Step 2a: Synthesis of this compound via Acyl Chloride

Materials:

  • 2-Hydroxy-4-iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Concentrated Aqueous Ammonia (B1221849)

  • Deionized Water

Procedure:

  • In a fume hood, suspend 2-hydroxy-4-iodobenzoic acid (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reflux the mixture until the solid dissolves and the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool it in an ice bath.

  • Slowly add concentrated aqueous ammonia (excess) to the stirring solution. A white precipitate of this compound will form.

  • Stir for an additional 30 minutes after the addition is complete.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Step 2b: Synthesis of this compound using a Coupling Agent

Materials:

  • 2-Hydroxy-4-iodobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-hydroxy-4-iodobenzoic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (2.5 eq) to the mixture.

  • Slowly add EDC (1.2 eq) to the reaction mixture and stir at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Method 1: Direct Iodination Method 2: Amidation of 2-Hydroxy-4-iodobenzoic Acid
Starting Material 2-Hydroxybenzamide2-Hydroxy-4-iodobenzoic Acid
Key Reagents NaI, NaOClSOCl₂ and NH₃ or EDC/HOBt and NH₄Cl
Primary Advantage Single stepHigh regioselectivity
Primary Disadvantage Poor regioselectivity, mixture of isomersTwo-step process
Typical Yield Variable, depends on isomer distributionGenerally moderate to high
Purity Concerns Isomeric impurities, di-iodinated byproductsUnreacted starting acid, byproducts from coupling reagents

Visualizations

experimental_workflow_direct_iodination start Start: 2-Hydroxybenzamide dissolve Dissolve in Ethanol start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add NaI and NaOCl cool->add_reagents react Reaction Monitoring (TLC) add_reagents->react quench Quench with Na₂S₂O₃ react->quench acidify Acidify with HCl quench->acidify precipitate Precipitate Formation acidify->precipitate filter Vacuum Filtration precipitate->filter purify Recrystallization filter->purify product Product: this compound (and isomers) purify->product experimental_workflow_amidation cluster_route1 Route A: Acyl Chloride Intermediate cluster_route2 Route B: Coupling Agent start_acid Start: 2-Hydroxy-4-iodobenzoic Acid add_socl2 Add SOCl₂ in Anhydrous Solvent start_acid->add_socl2 form_acyl_chloride Formation of Acyl Chloride add_socl2->form_acyl_chloride remove_excess Remove Excess SOCl₂ form_acyl_chloride->remove_excess add_ammonia Add Aqueous Ammonia remove_excess->add_ammonia product_a Product add_ammonia->product_a purification Purification (Recrystallization/Chromatography) product_a->purification start_acid2 Start: 2-Hydroxy-4-iodobenzoic Acid add_coupling Add EDC, HOBt, NH₄Cl, Base in DMF start_acid2->add_coupling react_couple Stir at RT add_coupling->react_couple workup Aqueous Workup react_couple->workup product_b Product workup->product_b product_b->purification final_product Final Product: this compound purification->final_product

References

Optimizing reaction conditions for 2-Hydroxy-4-iodobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers in the successful synthesis of 2-Hydroxy-4-iodobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 2-Hydroxy-4-iodobenzoic acid (CAS 16870-28-3).[1][2]

Q2: What are the general strategies for converting a carboxylic acid to a primary amide?

A2: The direct reaction of a carboxylic acid with ammonia (B1221849) requires high temperatures to dehydrate the intermediate ammonium (B1175870) salt.[3][4][5] A more common laboratory approach involves a two-step process where the carboxylic acid is first activated. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.[6] Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the amide bond formation under milder conditions.[7][8]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl or HCl, CO, and CO₂ respectively). These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The starting material, 2-Hydroxy-4-iodobenzoic acid, is classified as an acute oral toxicant and can cause serious eye damage. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Q4: How can I purify the final product, this compound?

A4: Recrystallization is a highly effective method for purifying aromatic amides. Common solvents for recrystallization of amides include ethanol, acetone, acetonitrile, or mixtures with water. The choice of solvent will depend on the solubility of your crude product. Column chromatography can also be used, but may lead to lower yields.

Experimental Protocols

Due to the limited specific literature for this compound, the following protocol is a general method adapted from standard procedures for the synthesis of aromatic amides from carboxylic acids via an acyl chloride intermediate.

Protocol: Synthesis of this compound from 2-Hydroxy-4-iodobenzoic acid

Materials:

  • 2-Hydroxy-4-iodobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Concentrated aqueous ammonia (NH₄OH) or ammonia solution in a suitable solvent (e.g., 2M in methanol)

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Hydroxy-4-iodobenzoic acid (1.0 eq) in an anhydrous solvent like DCM or THF.

  • Slowly add thionyl chloride (approx. 2-3 eq) to the suspension at room temperature. If using oxalyl chloride, add a catalytic amount of DMF followed by the slow addition of oxalyl chloride (approx. 1.5-2 eq).

  • Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-50 °C) until the reaction is complete. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or HCl, CO, and CO₂).

  • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure. This will yield the crude 2-hydroxy-4-iodobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of ammonia (a significant excess, e.g., 5-10 eq) to the cooled acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Upon completion, the reaction mixture can be quenched with water. The product can be extracted with an organic solvent. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete formation of the acyl chloride.Ensure the starting carboxylic acid is dry. Use a slight excess of the chlorinating agent (thionyl chloride or oxalyl chloride). Gently heat the reaction to ensure it goes to completion.
Hydrolysis of the acyl chloride intermediate.Ensure all glassware and solvents are anhydrous. Perform the reaction under an inert atmosphere.
Insufficient amination.Use a large excess of the ammonia solution to drive the reaction forward and to neutralize the HCl byproduct.[5] Ensure the ammonia solution is added slowly at a low temperature to prevent side reactions.
Presence of Unreacted Starting Material (2-Hydroxy-4-iodobenzoic acid) Incomplete reaction in the first step.As above, try extending the reaction time or gently heating during the acyl chloride formation.
The acyl chloride was not fully converted.Increase the reaction time for the amidation step or allow it to stir overnight at room temperature.
Formation of Side Products (e.g., ester if using ammonia in an alcohol solvent) The alcohol solvent (e.g., methanol) can compete with ammonia as a nucleophile.[6]If possible, use aqueous ammonia or ammonia in a non-nucleophilic solvent like THF or dioxane. Add the acyl chloride solution to the ammonia solution to ensure ammonia is always in excess.
Oily Product That Won't Crystallize Presence of impurities.Try washing the crude product with a solvent in which the product is insoluble but the impurities are soluble. Consider purification by column chromatography.
Rapid cooling during recrystallization.Re-dissolve the product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath. Seeding with a pure crystal can also help induce crystallization.
Ineffective Purification by Recrystallization Incorrect solvent choice.Experiment with different recrystallization solvents or solvent systems (a good solvent and a poor solvent).[9]

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield and purity. The following table provides a starting point for the optimization of the amidation step (Step 2). Please note: This data is illustrative and based on general principles of amide synthesis, as specific data for this reaction is not widely published.

EntryEquivalents of AmmoniaTemperature (°C)Reaction Time (h)SolventYield (%)Purity (%)
130 to RT2DCM6585
250 to RT2DCM7890
3100 to RT2DCM8592
4504DCM7595
55RT1DCM7088
650 to RT2THF8091

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Hydroxy-4-iodobenzoic Acid acyl_chloride Formation of Acyl Chloride (SOCl₂ or Oxalyl Chloride) start->acyl_chloride amidation Amidation (Excess NH₃) acyl_chloride->amidation crude_product Crude this compound amidation->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization filtration Filtration and Drying recrystallization->filtration final_product Pure this compound filtration->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_solutions_sm Troubleshooting: Incomplete Reaction cluster_solutions_no_sm Troubleshooting: Side Products/Purification start Low Yield or Impure Product check_sm Check for Starting Material (TLC/NMR) start->check_sm sm_present Starting Material Present check_sm->sm_present sm_absent Starting Material Absent check_sm->sm_absent solution1 Increase reaction time/temperature for acyl chloride formation sm_present->solution1 solution2 Ensure reagents are anhydrous sm_present->solution2 solution3 Use larger excess of ammonia sm_present->solution3 solution4 Check for side products (e.g., ester formation) sm_absent->solution4 solution5 Optimize purification method (recrystallization solvent) sm_absent->solution5 solution6 Consider column chromatography sm_absent->solution6

Caption: A logic diagram for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Hydroxy-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-Hydroxy-4-iodobenzamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to guide your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation. These may include:

  • 4-Iodosalicylic acid: Resulting from the hydrolysis of the amide.

  • Unreacted 2-hydroxybenzamide: If the iodination step is incomplete.

  • Di-iodinated products: Such as 2-hydroxy-4,6-diiodobenzamide, if the reaction is not well-controlled.

  • Residual solvents: From the reaction or initial work-up.

Q2: My crude this compound is an oil, but I expect a solid. What should I do?

A2: An oily crude product can be due to residual solvents or the presence of impurities that depress the melting point. First, try removing volatile impurities under high vacuum. If the product remains oily, purification by column chromatography is recommended as it is effective for separating non-volatile impurities.

Q3: I am observing product degradation on the silica (B1680970) gel column. What are my options?

A3: Phenolic compounds like this compound can sometimes be sensitive to the acidic nature of standard silica gel. If you observe degradation (e.g., streaking on TLC with the appearance of new spots), consider the following:

  • Deactivating the silica gel: Prepare a slurry of silica gel and add a small amount of a base like triethylamine (B128534) (0.1-1% v/v) to the eluent to neutralize the acidic sites.

  • Using an alternative stationary phase: Neutral or basic alumina (B75360) can be a good alternative for purifying acid-sensitive compounds. For highly polar compounds, reverse-phase silica (C18) might also be a suitable option.

Q4: How do I choose the best purification technique for my needs?

A4: The choice of purification technique depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product, especially on a larger scale. It is often a cost-effective first-pass purification method.

  • Flash Column Chromatography: Excellent for separating mixtures with components of different polarities and for purifying both solid and oily crude products. It offers high resolution and is suitable for a wide range of scales.

  • Preparative HPLC: Best for achieving very high purity, especially for small to medium-scale purifications, or for separating challenging mixtures of closely related compounds.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseSuggested Solution
Compound does not dissolve in the hot solvent. Incorrect solvent choice.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test a range of solvents (e.g., ethanol, methanol (B129727), ethyl acetate (B1210297), water, or mixtures).
No crystals form upon cooling. Solution is not supersaturated (too much solvent used).Gently heat the solution to evaporate some of the solvent. Once the solution becomes slightly cloudy, allow it to cool slowly. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid, then heat until clear and cool slowly. You can also try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[1]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too quickly.Ensure the solution cools slowly by insulating the flask. If the problem persists, choose a lower-boiling point solvent or a different solvent system.
Low recovery of the purified product. The compound has significant solubility in the cold solvent; crystals were washed with a solvent at room temperature.Cool the crystallization mixture in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
ProblemPotential CauseSuggested Solution
Poor separation of product and impurities. Inappropriate mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound for the best separation. A gradient of ethyl acetate in hexane (B92381) is a good starting point.
Product elutes with streaking or tailing. Compound is interacting too strongly with the silica gel; column is overloaded.Add a small amount of a polar solvent like methanol or a modifier like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the eluent. Ensure not to load too much crude material onto the column.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If the compound is still retained, consider switching to a more polar solvent system or a different stationary phase.
Cracks appear in the silica gel bed. Improper column packing or running the column dry.Ensure the silica gel is packed as a uniform slurry and the solvent level is always kept above the top of the silica bed.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is based on methods used for similar substituted benzamides and provides a general guideline.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30% EtOAc) to find a solvent system that gives your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 10% EtOAc in hexane). Carefully load the solution onto the top of the silica bed.

    • Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase (e.g., 10% EtOAc in hexane). If a gradient elution is needed, gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Methodology:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., ethanol, methanol, water, or a mixture). If it dissolves at room temperature, the solvent is not suitable. Heat the mixture; if it dissolves, it is a potential candidate. Cool the solution to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2][3]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]

  • Crystallization: Once the solution has cooled, you can place it in an ice bath to maximize crystal formation.[2]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

The following table can be used to compare the effectiveness of different purification techniques for this compound based on your experimental results.

Purification TechniqueStarting Mass (mg)Final Mass (mg)Recovery (%)Purity by HPLC (%)Notes
Recrystallization e.g., Solvent system used
Column Chromatography e.g., Eluent system used
Preparative HPLC e.g., Mobile phase used

Visualizations

Experimental Workflow for Purification

cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Solid ColumnChromatography Column Chromatography Crude Product->ColumnChromatography Solid or Oil PrepHPLC Preparative HPLC Crude Product->PrepHPLC High Purity Needed PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PrepHPLC->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct >95% Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Purification

cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Purification Unsuccessful? NoCrystals No Crystals Form Start->NoCrystals Recrystallization OilingOut Product Oils Out Start->OilingOut Recrystallization LowRecovery Low Recovery Start->LowRecovery Recrystallization PoorSep Poor Separation Start->PoorSep Chromatography Streaking Peak Streaking/Tailing Start->Streaking Chromatography NoElution No Elution Start->NoElution Chromatography Sol1 Concentrate Solution Add Seed Crystal NoCrystals->Sol1 Solution Sol2 Cool Slowly Change Solvent OilingOut->Sol2 Solution Sol3 Cool in Ice Bath Wash with Cold Solvent LowRecovery->Sol3 Solution Sol4 Optimize Mobile Phase (TLC) PoorSep->Sol4 Solution Sol5 Add Modifier to Eluent Reduce Load Streaking->Sol5 Solution Sol6 Increase Eluent Polarity NoElution->Sol6 Solution

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 2-Hydroxy-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Hydroxy-4-iodobenzamide. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Troubleshooting Guide

The synthesis of this compound via electrophilic iodination of 2-hydroxybenzamide (salicylamide) can present several challenges. The following guide addresses common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive iodinating agent. 2. Incomplete reaction. 3. Suboptimal reaction temperature.1. Use fresh sodium hypochlorite (B82951) solution or other iodinating agents. 2. Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). 3. Optimize the temperature; performing the reaction at a controlled low temperature may be necessary.
Formation of Multiple Isomers The hydroxyl group is an ortho-, para-director, while the amide group is a meta-director, leading to the formation of a mixture of regioisomers (3-iodo, 4-iodo, 5-iodo, and 6-iodo).1. Carefully control reaction conditions such as temperature and the rate of addition of the iodinating agent. 2. Employ purification techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) to separate the isomers.
Product is an Oil or Fails to Crystallize Presence of impurities, particularly other isomers, which can disrupt the crystal lattice formation.1. Purify the crude product using column chromatography to isolate the desired 4-iodo isomer before attempting recrystallization. 2. Try different solvent systems for recrystallization.
Presence of Unreacted Salicylamide (B354443) 1. Insufficient amount of iodinating agent. 2. Short reaction time.1. Use a slight excess of the iodinating agent. 2. Extend the reaction time and monitor for the disappearance of the starting material by TLC.
Product Discoloration (e.g., yellow or brown) Presence of residual iodine.Wash the crude product with a solution of sodium thiosulfate (B1220275) to remove excess iodine.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the electrophilic iodination of 2-hydroxybenzamide (salicylamide). Due to the directing effects of the hydroxyl (-OH) and amide (-CONH2) groups on the aromatic ring, a mixture of regioisomers is the most common byproduct. The hydroxyl group is a strong activating ortho-, para-director, while the amide group is a deactivating meta-director. This can lead to the formation of 2-Hydroxy-3-iodobenzamide, 2-Hydroxy-5-iodobenzamide, and 2-Hydroxy-6-iodobenzamide alongside the desired this compound.

Q2: How can the formation of isomeric byproducts be minimized?

A2: While completely avoiding the formation of isomers is challenging in this reaction, their relative amounts can be influenced by the reaction conditions. Controlling the temperature, the choice of iodinating agent, and the solvent system can affect the regioselectivity of the reaction. For highly specific synthesis of a single isomer, alternative methods like directed ortho-metalation followed by iodination might be considered, though this would be a more complex synthetic route.

Q3: What are the recommended methods for purifying this compound from its isomers?

A3: The separation of the isomeric products is a critical step. Due to their similar chemical properties, simple recrystallization of the crude mixture is often insufficient.

  • Column Chromatography: This is a standard and effective method for separating isomers. A silica (B1680970) gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can be used.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is a powerful technique. A reversed-phase column (like a C18) is often suitable for separating these non-polar compounds.

Q4: How can I identify the correct isomer and confirm the purity of my product?

A4: A combination of spectroscopic and analytical techniques is essential for the unambiguous identification and purity assessment of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the substitution pattern on the aromatic ring. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer.

  • Infrared (IR) Spectroscopy: While IR spectroscopy can confirm the presence of the hydroxyl and amide functional groups, it is less effective for distinguishing between regioisomers. However, the fingerprint region may show some differences.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the iodinated product.

  • Melting Point Analysis: Each isomer will have a distinct melting point. A sharp melting point range for the purified product is a good indicator of purity.

Data Presentation

The following table provides a hypothetical, yet chemically plausible, distribution of the mono-iodinated isomers of salicylamide under typical electrophilic iodination conditions. The distribution is estimated based on the directing effects of the hydroxyl (ortho-, para-directing) and amide (meta-directing) groups.

IsomerPosition of IodineExpected Relative Abundance
2-Hydroxy-5-iodobenzamidepara to -OHMajor
2-Hydroxy-3-iodobenzamideortho to -OHSignificant
This compoundmeta to -OHMinor
2-Hydroxy-6-iodobenzamideortho to -OH, ortho to -CONH₂Minor (due to steric hindrance)

Experimental Protocols

Synthesis of this compound via Iodination of Salicylamide

This protocol describes a general procedure for the iodination of salicylamide using sodium iodide and sodium hypochlorite.

Materials:

  • 2-Hydroxybenzamide (Salicylamide)

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (NaOCl) solution (e.g., 6% aqueous)

  • Ethanol (B145695)

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% (w/v) solution

  • Sodium Thiosulfate (Na₂S₂O₃), 10% (w/v) solution

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Hexane (B92381)

Procedure:

  • Dissolve 2-hydroxybenzamide in ethanol in a round-bottom flask.

  • Add sodium iodide to the solution and stir until it is fully dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add the sodium hypochlorite solution to the cooled mixture with continuous stirring. The solution will likely change color.

  • After the addition is complete, allow the reaction to stir in the ice bath for a designated time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the excess sodium hypochlorite by adding a 10% sodium thiosulfate solution until the color of iodine disappears.

  • Acidify the reaction mixture by the slow addition of 10% HCl to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

Purification:

  • Dry the crude product.

  • Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to separate the this compound from the other isomers.

  • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent.

  • Further, purify the isolated product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Troubleshooting_Logic start Start Synthesis check_yield Low or No Yield? start->check_yield check_isomers Mixture of Isomers? check_yield->check_isomers No cause_yield Inactive Reagents or Incomplete Reaction check_yield->cause_yield Yes check_purity Impure Product? check_isomers->check_purity No cause_isomers Lack of Regioselectivity check_isomers->cause_isomers Yes end_product Pure this compound check_purity->end_product No cause_purity Unreacted Starting Material or Residual Iodine check_purity->cause_purity Yes solution_yield Use Fresh Reagents & Optimize Reaction Time/Temp cause_yield->solution_yield solution_yield->start solution_isomers Control Reaction Conditions & Use Chromatography cause_isomers->solution_isomers solution_isomers->end_product solution_purity Purify via Chromatography & Wash with Thiosulfate cause_purity->solution_purity solution_purity->end_product

Caption: Troubleshooting logic for the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis s1 Dissolve Salicylamide & NaI s2 Cool Mixture s1->s2 s3 Add NaOCl s2->s3 s4 Reaction s3->s4 w1 Quench with Na2S2O3 s4->w1 w2 Acidify with HCl w1->w2 w3 Filter Crude Product w2->w3 p1 Column Chromatography w3->p1 p2 Recrystallization p1->p2 a1 NMR, MS, IR, Melting Point p2->a1

Caption: Experimental workflow for the synthesis of this compound.

Stability issues and degradation of 2-Hydroxy-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Hydroxy-4-iodobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation under several conditions. The primary concerns are hydrolysis of the amide group, oxidation of the phenolic hydroxyl group, and potential photodecomposition due to the presence of the iodo-substituent. Exposure to high temperatures can also accelerate these degradation processes.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the functional groups present, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolytic Degradation: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-Hydroxy-4-iodobenzoic acid and ammonia.

  • Oxidative Degradation: The phenol (B47542) group is susceptible to oxidation, which can lead to the formation of colored degradation products, potentially quinone-like structures.

  • Photolytic Degradation: The carbon-iodine bond can be susceptible to cleavage upon exposure to UV light, potentially leading to de-iodination and the formation of 2-Hydroxybenzamide.

Q3: How should this compound be properly stored?

A3: To ensure stability, this compound should be stored in a cool, dry, and dark place.[1] It is recommended to keep it in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: What are the expected degradation products I might see in my experiments?

A4: Common degradation products that may be observed during stability studies include:

  • 2-Hydroxy-4-iodobenzoic acid (from hydrolysis)

  • 2-Hydroxybenzamide (from photolytic de-iodination)

  • Various colored oxidation products (from oxidative degradation)

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Discoloration of the solid compound (e.g., turning yellowish or brownish) Oxidation of the phenolic group due to exposure to air or light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Avoid prolonged exposure to ambient light.
Unexpected peaks in HPLC analysis of a freshly prepared solution Degradation during sample preparation (e.g., use of inappropriate solvent, pH, or temperature).Prepare solutions fresh in a suitable, neutral pH solvent (e.g., acetonitrile (B52724) or methanol). Avoid exposure of the solution to high temperatures or strong light. Use amber HPLC vials.
Loss of compound potency over time in solution Hydrolysis of the amide group, especially if the solution is not pH-neutral.Buffer the solution to a neutral pH if aqueous solutions are required for the experiment. For long-term experiments, consider preparing fresh solutions periodically.
Appearance of a precipitate in aqueous solutions Poor aqueous solubility, which can be exacerbated by changes in pH or temperature.Use a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility. Ensure the pH of the solution is maintained within a range where the compound is soluble.

Experimental Protocols

Forced Degradation Studies Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1N NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 1N HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours. After cooling, prepare a solution of a known concentration in the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) for 24 hours. Analyze the solution by HPLC.

Stability-Indicating HPLC Method

This method is a starting point and may require optimization for specific applications.

  • Instrumentation: A High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the parent compound and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Results (Illustrative Data)
Stress ConditionDurationTemperature% DegradationMajor Degradation Products
1N HCl24 hours60°C~15%2-Hydroxy-4-iodobenzoic acid
1N NaOH8 hours60°C~40%2-Hydroxy-4-iodobenzoic acid
3% H₂O₂24 hoursRoom Temp~25%Oxidized derivatives
Heat (Solid)48 hours70°C< 5%Minor unspecified peaks
UV Light (Solution)24 hoursRoom Temp~10%2-Hydroxybenzamide

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G Troubleshooting Workflow for this compound Stability start Stability Issue Observed (e.g., discoloration, new peaks) check_storage Review Storage Conditions (Light, Temp, Moisture) start->check_storage check_handling Review Solution Preparation & Handling (Solvent, pH, Temp) start->check_handling improper_storage Improper Storage check_storage->improper_storage improper_handling Improper Handling check_handling->improper_handling correct_storage Action: Store in cool, dark, dry, sealed container. improper_storage->correct_storage Yes reanalyze Re-analyze Sample improper_storage->reanalyze No correct_handling Action: Use fresh solutions, neutral pH, protect from light. improper_handling->correct_handling Yes improper_handling->reanalyze No correct_storage->reanalyze correct_handling->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Problem Solved issue_persists Issue Persists reanalyze->issue_persists Problem Not Solved forced_degradation Perform Forced Degradation Study to Identify Degradants issue_persists->forced_degradation characterize Characterize Degradants (e.g., LC-MS, NMR) forced_degradation->characterize

Figure 1. A logical workflow for troubleshooting stability issues encountered with this compound.

Potential Degradation Pathways of this compound

G Potential Degradation Pathways parent This compound hydrolysis_product 2-Hydroxy-4-iodobenzoic Acid + NH3 parent->hydrolysis_product  Hydrolysis  (Acid/Base) oxidation_product Oxidized Products (e.g., Quinone-like structures) parent->oxidation_product  Oxidation  (e.g., H2O2) photo_product 2-Hydroxybenzamide parent->photo_product  Photolysis  (UV Light)

Figure 2. Potential degradation pathways of this compound under various stress conditions.

General Workflow for an Enzyme Inhibition Assay

G Enzyme Inhibition Assay Workflow start Prepare Reagents: Enzyme, Substrate, Inhibitor (this compound), Buffer incubate Incubate Enzyme with Inhibitor at various concentrations start->incubate add_substrate Initiate reaction by adding Substrate incubate->add_substrate monitor Monitor reaction progress (e.g., absorbance, fluorescence) add_substrate->monitor data_analysis Data Analysis: Calculate reaction rates and % inhibition monitor->data_analysis ic50 Determine IC50 value data_analysis->ic50

Figure 3. A general experimental workflow for assessing the enzyme inhibitory activity of this compound.

References

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-iodobenzamide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield and purity of your synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound, primarily through the electrophilic iodination of salicylamide (B354443).

Issue 1: Low Overall Yield

A low yield of the desired this compound can be attributed to several factors, from incomplete reactions to product loss during workup.

Potential Cause Troubleshooting Recommendation Rationale
Incomplete Reaction - Extend the reaction time. - Increase the temperature, monitoring for byproduct formation. - Ensure stoichiometric amounts or a slight excess of the iodinating agent are used.The reaction kinetics may be slow under the initial conditions, requiring more time or energy to proceed to completion.
Suboptimal pH - Maintain a neutral or slightly basic pH during the reaction.The generation of the electrophilic iodine species (I+) from sodium iodide and sodium hypochlorite (B82951) is pH-sensitive. Acidic conditions can inhibit the reaction.
Loss during Workup - When neutralizing the reaction with acid to precipitate the product, add the acid slowly and monitor the pH to avoid redissolving the product. - Ensure complete precipitation by cooling the mixture in an ice bath before filtration.Rapid pH changes can lead to the formation of soluble salts or prevent complete precipitation of the product.
Degradation of Reagents - Use fresh sodium hypochlorite solution, as it can degrade over time.The concentration of the active oxidizing agent is crucial for the efficient generation of the electrophile.

Issue 2: Poor Regioselectivity (High Formation of 2-Hydroxy-5-iodobenzamide)

A common challenge in the iodination of salicylamide is the formation of the undesired 2-Hydroxy-5-iodobenzamide isomer. The hydroxyl group is an ortho-, para-director, while the amide group is a meta-director. This leads to substitution at both the 4- and 5-positions.

Potential Cause Troubleshooting Recommendation Rationale
Steric Hindrance - While challenging to control directly, the inherent electronic and steric factors of the starting material favor the formation of the 5-iodo isomer.The position para to the strongly activating hydroxyl group (position 5) is often favored over the position ortho to the hydroxyl group and meta to the amide group (position 4).
Reaction Conditions - Experiment with different solvent systems to potentially influence the isomeric ratio.The polarity of the solvent can sometimes influence the regioselectivity of electrophilic aromatic substitution reactions.
Alternative Iodinating Agents - Consider using alternative iodinating agents such as N-iodosuccinimide (NIS) in the presence of a mild acid catalyst.[1]Milder iodinating agents may offer different regioselectivity compared to the in-situ generation of I+ from NaI and NaOCl.[1]

Issue 3: Difficulty in Separating Isomers

The structural similarity of this compound and 2-Hydroxy-5-iodobenzamide makes their separation challenging.

Potential Cause Troubleshooting Recommendation Rationale
Similar Polarity - Utilize column chromatography with a high-resolution silica (B1680970) gel. - Experiment with different eluent systems, starting with a non-polar solvent and gradually increasing the polarity. A common starting point is a hexane/ethyl acetate (B1210297) gradient.The slight difference in polarity between the two isomers can be exploited for separation through careful chromatographic techniques.
Co-crystallization - Attempt fractional crystallization from various solvents. This involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize first.Differences in the crystal lattice energies of the isomers can sometimes be used for separation by crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited method is the direct electrophilic iodination of salicylamide.[2][3] This reaction is typically carried out using sodium iodide (NaI) as the iodine source and sodium hypochlorite (NaOCl) as an oxidizing agent to generate the electrophilic iodine species in situ.[2][3]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (salicylamide) from the iodinated products. The consumption of the starting material and the appearance of new, less polar spots for the products can be visualized under UV light.

Q3: What are the expected byproducts in this synthesis?

A3: The primary byproduct is the 2-Hydroxy-5-iodobenzamide isomer.[3] Depending on the reaction conditions, small amounts of di-iodinated products may also form. Unreacted salicylamide will also be present if the reaction does not go to completion.

Q4: What is a typical workup procedure for this reaction?

A4: After the reaction is complete, any excess sodium hypochlorite is quenched by adding a reducing agent like sodium thiosulfate (B1220275). The reaction mixture is then acidified (e.g., with hydrochloric acid) to precipitate the crude product, which is a mixture of the isomeric iodosalicylamides.[3] The solid is then collected by vacuum filtration and washed with cold water.

Experimental Protocols

Protocol 1: Synthesis of this compound via Iodination of Salicylamide

This protocol is a general procedure based on commonly reported methods.[2][3] Optimization of specific parameters may be required to improve the yield of the desired 4-iodo isomer.

Materials:

  • Salicylamide

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Ethanol

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Hydrochloric acid (HCl) solution (10% v/v)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve salicylamide in ethanol.

  • Add sodium iodide to the solution and stir until it is completely dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise to the stirred mixture. The reaction progress can be monitored by the color change of the solution.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (optimization may be needed).

  • Quench the reaction by adding sodium thiosulfate solution until the characteristic iodine color disappears.

  • Slowly add hydrochloric acid to the mixture until a precipitate forms and the solution is acidic.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • The crude product, a mixture of this compound and 2-Hydroxy-5-iodobenzamide, can be purified by column chromatography or fractional crystallization.

Visualizations

Synthesis_Pathway Salicylamide Salicylamide Mixture Mixture of Isomers Salicylamide->Mixture Electrophilic Aromatic Substitution Iodinating_Reagent NaI + NaOCl Electrophile I+ Iodinating_Reagent->Electrophile Generation Electrophile->Mixture Purification Purification (Chromatography) Mixture->Purification Product_4_iodo This compound Product_5_iodo 2-Hydroxy-5-iodobenzamide Purification->Product_4_iodo Separation Purification->Product_5_iodo

Caption: Synthesis pathway for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Yes Check_Workup Review Workup Procedure Check_Completion->Check_Workup No Optimize_Conditions Optimize Conditions: - Increase Time - Increase Temperature - Adjust Stoichiometry Incomplete->Optimize_Conditions Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield Workup_Loss Product Loss During Workup Check_Workup->Workup_Loss Yes Reagent_Quality Check Reagent Quality (e.g., NaOCl) Check_Workup->Reagent_Quality No Optimize_Workup Optimize Workup: - Slow Acid Addition - Ensure Complete Precipitation Workup_Loss->Optimize_Workup Optimize_Workup->Improved_Yield Degraded_Reagent Degraded Reagent Reagent_Quality->Degraded_Reagent Yes Use_Fresh_Reagent Use Fresh Reagents Degraded_Reagent->Use_Fresh_Reagent Use_Fresh_Reagent->Improved_Yield Regioselectivity_Factors Regioselectivity Regioselectivity Electronic_Effects Electronic Effects: - OH (ortho, para-directing) - CONH2 (meta-directing) Regioselectivity->Electronic_Effects Steric_Effects Steric Hindrance Regioselectivity->Steric_Effects Reaction_Conditions Reaction Conditions: - Solvent - Iodinating Agent Regioselectivity->Reaction_Conditions Product_Ratio Ratio of 4-iodo vs. 5-iodo Electronic_Effects->Product_Ratio Steric_Effects->Product_Ratio Reaction_Conditions->Product_Ratio

References

Troubleshooting 2-Hydroxy-4-iodobenzamide insolubility in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered when using 2-Hydroxy-4-iodobenzamide in biological assays.

Category 1: Compound Solubility and Stock Preparation

Q1: My this compound is not dissolving. What is the best solvent to prepare a stock solution?

A1: For many benzamide (B126) derivatives and other sparingly soluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[1][2][3] If DMSO is not compatible with your assay, ethanol (B145695) can be an alternative, though it may be more cytotoxic to cells.[4][5] It is crucial to ensure the compound is fully dissolved in the stock solution before proceeding to serial dilutions.

Q2: I've dissolved the compound in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. Why is this happening and what can I do?

A2: This is a common phenomenon known as "crashing out" and occurs because the compound is poorly soluble in the final aqueous environment.[3][4] While soluble in a pure organic solvent like DMSO, the abrupt change in polarity upon dilution causes the compound to precipitate.

Troubleshooting Steps:

  • Optimize Stock Concentration: Creating an overly concentrated stock solution in DMSO can exacerbate precipitation upon dilution. Try lowering the stock concentration (e.g., from 50 mM to 10 mM) and adjusting the volume added to your assay accordingly.[4]

  • Lower Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5% to minimize both compound precipitation and solvent-induced cytotoxicity.[1][4]

  • Use Intermediate Dilution Steps: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform an intermediate dilution in a mix of solvent and buffer or in culture medium containing serum, which can help stabilize the compound through protein binding.[4]

  • Brief Sonication or Vortexing: After diluting the compound into the final medium, brief sonication or gentle vortexing can help disperse small aggregates and re-dissolve precipitates.[3][6] However, this may only be a temporary solution.[4]

Q3: Are there any alternative formulation strategies to improve the solubility of this compound in my assay?

A3: Yes, several formulation strategies can enhance the apparent solubility of poorly soluble compounds for in vitro experiments.[7][8][9]

  • Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween-80 or Triton X-100 (e.g., 0.01% v/v), in your assay buffer can help maintain compound solubility by forming micelles.[1][10] It is essential to run a control with the surfactant alone to ensure it does not interfere with the assay.[1]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are molecules that can form inclusion complexes with hydrophobic compounds, effectively increasing their aqueous solubility.[9][11][12] Preparing a complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a common approach.[12]

Data Presentation: Solvent Properties

The following table summarizes the properties of common solvents used for preparing stock solutions of poorly soluble compounds for biological assays.

SolventRecommended Max Final ConcentrationProperties & Considerations
DMSO < 0.5% [1][4]Pros: Excellent solubilizing power for many organic compounds.[5][13] Cons: Can be toxic to cells at higher concentrations; may interfere with some assays.[4]
Ethanol < 0.5% [4]Pros: Good solvent, less reactive than DMSO. Cons: More volatile than DMSO, which can lead to concentration changes upon storage; can be cytotoxic.[4][14]
DMF < 0.1% [4]Pros: Strong solvent. Cons: Generally more toxic than DMSO and should be used with caution.[4]
PBS/Water N/A Pros: Ideal for water-soluble compounds, highest biocompatibility. Cons: Unlikely to be effective for this compound.

Experimental Protocols & Workflows

Protocol: Preparation of Compound Stock and Working Solutions

This protocol provides a standard method for dissolving a poorly soluble compound like this compound and preparing working solutions for a typical 96-well plate cell-based assay.

Materials:

  • This compound powder (MW: 263.03 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile cell culture medium (with serum, if applicable)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare 10 mM Stock Solution: a. Weigh out 2.63 mg of this compound and place it in a sterile microcentrifuge tube. b. Add 1.0 mL of anhydrous DMSO to the tube. c. Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate briefly until the compound is fully dissolved.[3] Visually inspect against a light source to ensure no solid particles remain. d. Store this 10 mM stock solution in small, single-use aliquots at -20°C or -80°C, protected from light, to maintain stability.[4]

  • Prepare Working Solutions for Cell Treatment (Example for a final concentration range of 0.1 µM to 10 µM): a. Thaw a fresh aliquot of the 10 mM stock solution immediately before use.[4] b. Perform serial dilutions in complete cell culture medium. To minimize precipitation, ensure the DMSO concentration is kept low at each step. c. Important: Prepare the working solutions at 2X the final desired concentration, as you will typically add an equal volume to the cells already in the well (e.g., add 100 µL of 2X compound to 100 µL of medium in the well). d. Example Dilution Scheme (for a final concentration of 10 µM): i. Prepare a 20 µM working solution (2X). ii. Add 2 µL of the 10 mM DMSO stock to 998 µL of cell culture medium. This creates a 20 µM solution with a final DMSO concentration of 0.2%. iii. Vortex the working solution gently immediately after preparation. e. Add the prepared 2X working solutions to the cells in your assay plate.

Diagram: Experimental Workflow for Compound Preparation

G cluster_0 Stock Solution (in 100% DMSO) cluster_1 Working Solution (in Assay Medium) cluster_2 Final Assay weigh Weigh Compound dissolve Add DMSO & Dissolve (Vortex/Sonicate) weigh->dissolve aliquot Aliquot & Freeze (-20°C / -80°C) dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Use Fresh dilute Dilute into Medium (to 2X final conc.) thaw->dilute mix Mix Gently dilute->mix add Add to Cells in 96-well plate mix->add Immediately incubate Incubate add->incubate

Caption: Workflow for preparing compound stock and working solutions.

Troubleshooting Guides & Advanced Topics

Q4: I've tried everything and my compound still precipitates. How can I determine the actual soluble concentration in my assay medium?

A4: You can experimentally measure the kinetic solubility in your specific medium. A common method involves preparing serial dilutions of your compound in the medium, incubating for a period similar to your assay (e.g., 1-2 hours), pelleting any precipitate by centrifugation, and then measuring the concentration of the compound remaining in the supernatant, often by HPLC-UV or LC-MS. This tells you the maximum concentration at which your compound remains soluble under assay conditions.

Q5: Could my compound be interfering with the assay readout itself, giving me false results?

A5: Yes, this is a critical consideration, especially for compounds that might be colored or autofluorescent.[1][15] It is essential to run cell-free controls.

  • Control Experiment: Add your compound at its highest concentration to assay wells containing only medium and the assay reagent (e.g., MTT, resazurin, luciferase substrate) but no cells.[4]

  • Interpretation: Any change in signal (absorbance, fluorescence, luminescence) in these wells is due to direct interference from your compound and must be accounted for.[4]

Diagram: Troubleshooting Logic for Solubility Issues

G start Start: Precipitate observed in assay medium q1 Is final DMSO concentration <= 0.5%? start->q1 sol_high_dmso Action: Lower final DMSO concentration. Adjust stock concentration if needed. q1->sol_high_dmso a1_no q2 Was stock diluted directly into aqueous buffer? q1->q2 a1_yes a1_yes Yes a1_no No sol_high_dmso->q1 sol_intermediate Action: Use serial dilutions in medium. Consider pre-diluting in serum. q2->sol_intermediate a2_yes q3 Still Precipitating? q2->q3 a2_no a2_yes Yes a2_no No sol_intermediate->q3 sol_formulation Advanced Options: 1. Add surfactant (e.g., Tween-80). 2. Use cyclodextrin complexation. 3. Determine kinetic solubility. q3->sol_formulation a3_yes end Proceed with Assay: Compound is likely soluble. q3->end a3_no a3_yes Yes a3_no No

Caption: A logical workflow for troubleshooting compound precipitation.

Diagram: Generalized Enzyme Inhibition Pathway

Benzamide derivatives are often investigated as enzyme inhibitors. This diagram shows a generalized pathway where an inhibitor might act.

G sub Substrate(s) enzyme Enzyme (e.g., Kinase, HDAC, PARP) sub->enzyme prod Product(s) enzyme->prod Catalysis no_effect Blocked Signaling enzyme->no_effect downstream Downstream Signaling / Cellular Effect prod->downstream inhibitor This compound (Inhibitor) inhibitor->enzyme Inhibition

Caption: Generalized signaling pathway showing enzyme inhibition.

References

Technical Support Center: Synthesis of 2-Hydroxy-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-iodobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the direct electrophilic iodination of 2-hydroxybenzamide (salicylamide).[1][2] This reaction takes advantage of the activating and directing effects of the hydroxyl and amide groups on the aromatic ring.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The principal side reaction is the formation of regioisomers, specifically 2-hydroxy-3-iodobenzamide (B3417610) and 2-hydroxy-5-iodobenzamide (B1149336).[3][4] Other potential, though less commonly reported, side reactions include amide hydrolysis and oxidation of the starting material or product, particularly under harsh reaction conditions.

Q3: How do the substituents on the salicylamide (B354443) ring influence the position of iodination?

A3: The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the amide group (-CONH2) is a deactivating meta-director. The powerful activating effect of the hydroxyl group predominantly directs the incoming electrophile (iodine) to the positions ortho and para to it. This results in the desired 4-iodo isomer (para to -OH) as the major product.[3]

Q4: Can I use different iodinating agents for this reaction?

A4: Yes, various iodinating agents can be employed, and the choice can influence the regioselectivity of the reaction. Common agents include molecular iodine (I₂), iodine monochloride (ICl), and N-iodosuccinimide (NIS).[1] Milder agents like NIS may offer better control over the reaction and regioselectivity.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (salicylamide), the consumption of the reactant and the formation of the product can be visualized. A color change in the reaction mixture, often from colorless to yellow, can also indicate the formation of the iodinated product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired 4-Iodo Isomer - Suboptimal reaction temperature or time.- Inefficient generation of the electrophilic iodine species.- Loss of product during workup and purification.- Optimize reaction temperature and time based on the chosen iodinating agent.- Ensure the oxidizing agent (if used) is fresh and added appropriately.- Carefully perform extraction and crystallization steps to minimize product loss.
Formation of Multiple Products (Isomeric Mixture) - The hydroxyl and amide groups direct iodination to multiple positions on the aromatic ring, leading to the formation of 2-hydroxy-3-iodobenzamide and 2-hydroxy-5-iodobenzamide as byproducts.[3][4]- Control of Reaction Conditions: Adjusting the reaction temperature and the choice of solvent can influence the isomer ratio.- Choice of Iodinating Agent: Employing a milder iodinating agent like N-iodosuccinimide (NIS) may improve regioselectivity.[1]- Purification: Utilize column chromatography or fractional crystallization to separate the desired 4-iodo isomer from the other isomers.
Presence of Unreacted Salicylamide - Insufficient amount of iodinating agent.- Incomplete reaction due to short reaction time or low temperature.- Use a slight excess of the iodinating agent.- Increase the reaction time or temperature, while monitoring for the formation of byproducts via TLC.
Product Contamination with a Carboxylic Acid (Salicylic Acid) - Hydrolysis of the amide group under acidic or basic conditions, especially with prolonged heating.[5]- Maintain a neutral or near-neutral pH during the reaction and workup.- Avoid excessive heating for extended periods.- Purify the final product by recrystallization to remove any salicylic (B10762653) acid impurity.
Dark-colored or Tarry Byproducts - Oxidation of the phenolic hydroxyl group of salicylamide or the product.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use milder reaction conditions (lower temperature).- If using NIS, ensure its purity, as decomposition can lead to the formation of iodine which may cause side reactions.[6]

Experimental Protocols

Protocol 1: Iodination of Salicylamide using Sodium Iodide and Sodium Hypochlorite (B82951)

This protocol is a common method for the laboratory-scale synthesis of this compound.

Materials:

  • Salicylamide

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl), dilute

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Distilled water

Procedure:

  • Dissolve a specific amount of salicylamide and sodium iodide in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium hypochlorite dropwise to the stirred mixture. The reaction is exothermic and the temperature should be maintained.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor its progress using TLC.

  • Once the reaction is complete, quench any excess hypochlorite by adding a solution of sodium thiosulfate.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Quantitative Data

The following table summarizes representative data from an iodination of salicylamide experiment.[3]

ParameterValue
Mass of Salicylamide1.011 g
Molar Mass of Salicylamide137.14 g/mol
Moles of Salicylamide0.00737 mol
Theoretical Yield of Iodosalicylamide1.939 g
Actual Yield of Product0.627 g
Percent Yield 32.33%
Melting Point of Product244 - 245 °C

Note: The specific isomer of iodosalicylamide is not explicitly stated in the source, but the procedure is expected to yield the 4-iodo isomer as the major product.

Visualizations

Synthesis and Side Reactions of this compound

Synthesis_and_Side_Reactions Salicylamide Salicylamide Iodination Electrophilic Iodination Salicylamide->Iodination I+ Main_Product This compound (Major Product) Iodination->Main_Product Side_Product_1 2-Hydroxy-3-iodobenzamide (Side Product) Iodination->Side_Product_1 Side_Product_2 2-Hydroxy-5-iodobenzamide (Side Product) Iodination->Side_Product_2 Hydrolysis Amide Hydrolysis (e.g., harsh pH, heat) Main_Product->Hydrolysis Conditions Hydrolysis_Product 2-Hydroxy-4-iodobenzoic acid

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Logic for Isomer Formation

Isomer_Troubleshooting Start Low Purity due to Isomer Formation Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagent Evaluate Iodinating Agent Start->Check_Reagent Optimize_Temp Optimize Temperature and Solvent Check_Conditions->Optimize_Temp Change_Reagent Consider Milder Agent (e.g., NIS) Check_Reagent->Change_Reagent Purification Implement Effective Purification Optimize_Temp->Purification Change_Reagent->Purification Column_Chrom Column Chromatography Purification->Column_Chrom Recrystallization Fractional Recrystallization Purification->Recrystallization

Caption: Troubleshooting workflow for isomer contamination.

References

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-iodobenzamide. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered when scaling up this synthesis from the laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the electrophilic iodination of salicylamide (B354443) (2-hydroxybenzamide). This reaction typically involves the use of an iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), which introduces an iodine atom onto the aromatic ring.[1] The electron-donating hydroxyl and amide groups on the salicylamide ring activate it towards electrophilic aromatic substitution.[1]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several key challenges:

  • Heat Management: The iodination reaction can be exothermic. Improper heat dissipation in large reactors can lead to temperature gradients, promoting the formation of byproducts and posing potential safety risks.[2][3][4]

  • Mass Transfer Limitations: Achieving efficient mixing of reactants in larger vessels is more challenging. Poor mixing can result in localized high concentrations of reagents, leading to incomplete reactions and an altered impurity profile.[2][4]

  • Impurity Profile Changes: The types and amounts of impurities may differ between laboratory and industrial-scale production. Byproducts, such as the ortho-substituted isomer, may form in greater quantities.

  • Solid Handling: The handling of solid salicylamide and the final product on a large scale requires appropriate equipment to ensure consistent quality and minimize losses.

  • Safety: Handling larger quantities of iodine or iodine-containing compounds requires stringent safety protocols to avoid exposure and environmental contamination.[5]

Q3: How can I monitor the progress of the iodination reaction at a larger scale?

A3: At a larger scale, it is crucial to have reliable in-process controls. Thin-Layer Chromatography (TLC) is an effective method to monitor the consumption of the starting material (salicylamide) and the formation of the product.[6] Samples can be taken from the reactor at regular intervals to track the reaction's progress. A color change in the reaction mixture, often from colorless to a persistent yellow or brown due to the presence of iodine, can also serve as a preliminary indicator of reaction initiation.[6]

Q4: What are the common byproducts in this synthesis, and how can their formation be minimized during scale-up?

A4: A common byproduct is the ortho-substituted isomer (2-Hydroxy-6-iodobenzamide). The formation of this and other impurities can be influenced by reaction conditions. To minimize byproduct formation, it is essential to maintain strict control over the reaction temperature and the rate of addition of the iodinating agent.[3] Running the reaction at a controlled, lower temperature can enhance the regioselectivity towards the desired para-substituted product.

Q5: What are the recommended purification methods for this compound at an industrial scale?

A5: Recrystallization is the most common and effective method for purifying this compound on a large scale. The choice of solvent is critical for achieving high purity and yield.[3] A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Treatment with activated carbon before crystallization can be employed to remove colored impurities.[3][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete Reaction: Insufficient reaction time or poor mixing at a larger scale.- Optimize the agitation speed and impeller design for better homogeneity.- Extend the reaction time and monitor progress with in-process controls like TLC or HPLC.[3]
Product Loss During Workup: Inefficient extraction or filtration on a large scale.- Optimize solvent volumes for extraction and washing.- Select appropriate filter media and ensure efficient cake washing.
High Impurity Levels Byproduct Formation: Localized "hot spots" due to inadequate heat transfer leading to side reactions.- Improve the reactor's heat transfer efficiency (e.g., use a jacketed reactor).- Consider a semi-batch process with gradual addition of the iodinating agent to control the exotherm.[3]
Unreacted Starting Material: Poor mass transfer or incorrect stoichiometry.- Ensure accurate dosing of reactants.- Improve mixing to enhance reactant contact.
Poor Product Quality (e.g., color) Inefficient Purification: Inadequate removal of colored impurities during crystallization.- Perform an activated carbon treatment of the solution before crystallization.[3][7]- Optimize the recrystallization solvent and cooling profile.
Runaway Exothermic Reaction Rapid Reagent Addition: Adding the iodinating agent too quickly.- Add the iodinating agent slowly and controllably, monitoring the internal temperature closely.[3]
Inadequate Cooling: The cooling system cannot dissipate the heat generated.- Ensure the reactor is equipped with an efficient cooling system.[3]

Experimental Protocols

Synthesis of this compound (Pilot Scale)

Materials:

  • Salicylamide

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or another suitable solvent)

  • Jacketed reactor with overhead stirrer and temperature control

  • Filtration and drying equipment

Procedure:

  • Charge the jacketed reactor with salicylamide and acetonitrile.

  • Begin stirring to ensure a homogenous suspension.

  • Cool the mixture to the desired reaction temperature (e.g., 0-5 °C) using the reactor's cooling system.

  • Slowly add N-iodosuccinimide (NIS) in portions over a period of 1-2 hours, carefully monitoring the internal temperature to prevent a significant exotherm.

  • Maintain the reaction mixture at the controlled temperature with continuous stirring.

  • Monitor the reaction progress by TLC until the salicylamide is consumed.

  • Once the reaction is complete, quench the reaction by adding a sodium thiosulfate (B1220275) solution to remove any unreacted iodine.

  • Isolate the crude product by filtration.

  • Wash the filter cake with cold solvent to remove soluble impurities.

  • Dry the crude product under vacuum.

Purification by Recrystallization (Pilot Scale)

Materials:

  • Crude this compound

  • Ethanol (B145695) (or another suitable recrystallization solvent)

  • Activated Carbon

  • Crystallization vessel with heating and cooling capabilities

  • Filtration and drying equipment

Procedure:

  • Transfer the crude this compound to the crystallization vessel.

  • Add a suitable amount of ethanol and heat the mixture with stirring until the solid is completely dissolved.

  • Add a small amount of activated carbon to the hot solution and stir for a short period to decolorize.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly and in a controlled manner to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the final product under vacuum to a constant weight.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales

Parameter Lab Scale (10g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Salicylamide 10 g1 kgEnsure consistent quality and particle size of the starting material.
N-Iodosuccinimide 1.2 equivalents1.2 equivalentsAccurate dosing is critical to avoid excess reagent and side reactions.
Solvent Volume 200 mL20 LSolvent volume may need to be adjusted to ensure proper mixing and heat transfer.
Reaction Temperature 0-5 °C0-5 °CStrict temperature control is crucial to prevent exotherms and byproduct formation.[3]
Addition Time of NIS 15-20 minutes1-2 hoursSlower addition rate is necessary to manage heat generation.[3]
Reaction Time 2-4 hours4-6 hoursReaction time may increase due to mass transfer limitations.
Typical Yield 85-95%80-90%Yield may be slightly lower at a larger scale due to handling losses.

Visualizations

Synthesis_Pathway Synthesis of this compound Salicylamide Salicylamide Intermediate Electrophilic Attack (Sigma Complex) Salicylamide->Intermediate + NIS NIS N-Iodosuccinimide (NIS) in Acetonitrile Product This compound Intermediate->Product - H+ Byproduct Succinimide Intermediate->Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Time Increase Reaction Time Incomplete->Optimize_Time Optimize_Mixing Improve Agitation Incomplete->Optimize_Mixing Check_Workup Analyze Workup & Purification Steps Complete->Check_Workup End Yield Improved Optimize_Time->End Optimize_Mixing->End Loss_Detected Product Loss Detected Check_Workup->Loss_Detected Yes Optimize_Purification Optimize Crystallization/Filtration Loss_Detected->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for addressing low product yield.

References

Validation & Comparative

A Comparative Analysis of Tyrosinase Inhibitors: Evaluating 2-Hydroxy-4-iodobenzamide in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[2]

Comparative Analysis of Tyrosinase Inhibitors

A summary of the inhibitory activity of several well-known tyrosinase inhibitors is presented below. This data is primarily derived from in vitro assays using mushroom tyrosinase, a common model enzyme in preliminary screening.

CompoundIC50 (µM)Inhibition TypeSource (Enzyme)
Kojic Acid 14.8 - 51.11Competitive/MixedMushroom Tyrosinase
Arbutin (β-arbutin) 700 - 900CompetitiveMushroom Tyrosinase
Hydroquinone ~37Substrate InhibitorMushroom Tyrosinase
2-Hydroxytyrosol 13.0Not specifiedMushroom Tyrosinase
(E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol 17.22NoncompetitiveMushroom Tyrosinase

Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the substrate used.

2-Hydroxy-4-iodobenzamide: A Prospective Evaluation

Direct experimental data on the tyrosinase inhibitory activity of this compound is currently limited in publicly accessible literature. However, insights into its potential can be drawn from the study of related benzamide (B126) and benzaldehyde (B42025) derivatives. Research on various substituted benzamides has indicated that the presence and position of hydroxyl and halogen groups can significantly influence their inhibitory potency against tyrosinase.

For instance, studies on other benzamide derivatives have shown promising tyrosinase inhibitory activity. The core benzamide structure serves as a scaffold for modifications that can enhance binding to the enzyme's active site. The 2-hydroxy substitution is a common feature in many known tyrosinase inhibitors, suggesting it may play a role in chelating the copper ions within the active site. The iodine at the 4-position introduces a bulky, lipophilic halogen, which could influence the compound's interaction with the enzyme and its ability to penetrate cell membranes. Further empirical studies are necessary to elucidate the specific inhibitory mechanism and potency of this compound.

Experimental Protocols

A generalized experimental protocol for assessing tyrosinase inhibitory activity is provided below. This can be adapted for the evaluation of novel compounds like this compound.

In Vitro Mushroom Tyrosinase Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of mushroom tyrosinase activity (IC50).

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Test compound (e.g., this compound)

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare stock solutions of the test compound and kojic acid in DMSO. Create a series of dilutions of the test compound and kojic acid in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of the tyrosinase solution to each well.

    • Add an equal volume of the various concentrations of the test compound or control solutions to the wells.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes).

    • Initiate the reaction by adding a specific volume of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals for a defined period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathway of Melanogenesis

The production of melanin is a complex process regulated by various signaling pathways. A simplified representation of the melanogenesis signaling pathway is depicted below, highlighting the central role of tyrosinase.

Melanogenesis_Pathway cluster_0 Extracellular Signals cluster_1 Melanocyte UV_Radiation UV Radiation alpha_MSH α-MSH UV_Radiation->alpha_MSH stimulates release MC1R MC1R alpha_MSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Transcription Factor) CREB->MITF activates transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription Tyrosinase_mRNA Tyrosinase mRNA Tyrosinase_Gene->Tyrosinase_mRNA transcription Tyrosinase_Enzyme Tyrosinase (Enzyme) Tyrosinase_mRNA->Tyrosinase_Enzyme translation L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin further reactions Inhibitor Tyrosinase Inhibitors (e.g., this compound) Inhibitor->Tyrosinase_Enzyme inhibit

Caption: Simplified signaling pathway of melanogenesis.

Experimental Workflow for Tyrosinase Inhibitor Screening

The process of identifying and characterizing new tyrosinase inhibitors typically follows a structured workflow, from initial screening to kinetic analysis.

Tyrosinase_Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Compound_Library Compound Library (including this compound) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Compounds Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Kinetic_Analysis Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) Dose_Response->Kinetic_Analysis Lead_Compound Lead Compound Kinetic_Analysis->Lead_Compound

Caption: Experimental workflow for screening tyrosinase inhibitors.

Conclusion

While established tyrosinase inhibitors like Kojic Acid, Arbutin, and Hydroquinone provide a baseline for comparison, the search for novel agents with improved efficacy and safety profiles is ongoing. Based on the chemical structure of this compound, it possesses features that suggest potential tyrosinase inhibitory activity. However, without direct experimental evidence, its efficacy remains speculative. The provided experimental protocols and workflow offer a framework for the systematic evaluation of this compound and other novel candidates to ascertain their true potential as modulators of melanogenesis. Further research is warranted to fully characterize the inhibitory profile of this and other novel benzamide derivatives.

References

A Comparative Analysis of Iodinated Benzamide Derivatives: Unveiling Therapeutic and Diagnostic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of iodinated benzamide (B126) derivatives presents a compelling area of study. These compounds have demonstrated significant promise as targeted agents for a range of applications, from neurological imaging to cancer therapy. This guide provides an objective comparison of the performance of various iodinated benzamide derivatives, supported by experimental data, to aid in the selection and development of next-generation diagnostic and therapeutic agents.

This analysis focuses on three key areas where iodinated benzamides have shown considerable utility: as ligands for the dopamine (B1211576) D2 receptor, as inhibitors of monoamine oxidase B (MAO-B), and as targeting agents for melanoma. By presenting quantitative data in a clear, tabular format, detailing the experimental protocols used to generate this data, and visualizing the underlying biological and experimental frameworks, this guide aims to be a valuable resource for the scientific community.

Performance Comparison of Iodinated Benzamide Derivatives

The efficacy of iodinated benzamide derivatives is highly dependent on their specific chemical structures, which dictates their affinity for biological targets and their pharmacokinetic properties. The following tables summarize key performance metrics for a selection of these compounds across different applications.

Dopamine D2 Receptor Ligands

Iodinated benzamide derivatives are widely recognized for their high affinity and selectivity for the dopamine D2 receptor, making them valuable tools for single-photon emission computed tomography (SPECT) imaging in the diagnosis and monitoring of neurological and psychiatric disorders.

CompoundReceptor Affinity (Ki, nM)Striatum:Cerebellum Ratio (in vivo)Reference
(S)-(-)-Iodobenzamide (IBZM)1.18.5[1](--INVALID-LINK--)
Epidepride0.057234[1](--INVALID-LINK--)
Ioxipride0.07065[1](--INVALID-LINK--)
Iclopride0.239.8[1](--INVALID-LINK--)
Itopride0.163.3[1](--INVALID-LINK--)
Monoamine Oxidase B (MAO-B) Inhibitors

Certain iodinated benzamides have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.

CompoundMAO-B Inhibition (IC50, µM)MAO-A Inhibition (IC50, µM)Selectivity Index (MAO-A/MAO-B)Reference
N-(2-aminoethyl)-4-iodobenzamide1.2>100>83[2](--INVALID-LINK--)
N-(2-aminoethyl)-2-chloro-4-iodobenzamide0.80>100>125[2](--INVALID-LINK--)
N-(2-aminoethyl)-3-iodo-4-methoxybenzamide0.95>100>105[2](--INVALID-LINK--)
Melanoma Targeting Agents

The ability of some iodinated benzamides to bind to melanin (B1238610) has been exploited for the development of radiopharmaceuticals for the diagnosis and targeted radionuclide therapy of melanoma.

CompoundTumor Uptake (%ID/g at 4h)Tumor:Blood Ratio (at 4h)Tumor:Muscle Ratio (at 4h)Reference
[¹²⁵I]BZA (N-(2-diethylaminoethyl)-4-iodobenzamide)2.55.025.0[3](--INVALID-LINK--)
[¹²⁵I]-(Dimethylaminobutyl)iodobenzamide3.57.035.0[3](--INVALID-LINK--)
[¹³¹I]ICF010126.810.2Not Reported[4](--INVALID-LINK--)
[¹³¹I]MIP-11458.82Not ReportedNot Reported[5](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines of the key experimental protocols used to generate the data presented above.

Dopamine D2 Receptor Binding Assay (Competitive)

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues rich in D2 receptors (e.g., rat striatum) are homogenized in ice-cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer.

2. Binding Assay:

  • A constant concentration of a radiolabeled D2 antagonist (e.g., [³H]spiperone) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled iodinated benzamide derivative (the competitor) are added to the incubation mixture.

  • Non-specific binding is determined in the presence of a high concentration of a potent unlabeled D2 antagonist (e.g., haloperidol).

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B.

1. Enzyme Preparation:

  • MAO-B is typically sourced from homogenized rat or human brain tissue or from recombinant sources.

2. Inhibition Assay:

  • The MAO-B enzyme is pre-incubated with various concentrations of the iodinated benzamide derivative.

  • A substrate for MAO-B (e.g., kynuramine (B1673886) or benzylamine) is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

3. Detection:

  • The product of the enzymatic reaction is measured. For example, the conversion of kynuramine to 4-hydroxyquinoline (B1666331) can be monitored fluorometrically.

  • The rate of product formation is compared between samples with and without the inhibitor.

4. Data Analysis:

  • The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated.

In Vivo Biodistribution Study

This study evaluates the distribution of a radiolabeled compound in a living organism, providing insights into its tumor-targeting capabilities and clearance from non-target organs.

1. Radiolabeling:

  • The iodinated benzamide derivative is labeled with a suitable radioisotope (e.g., ¹²⁵I or ¹³¹I).

2. Animal Model:

  • Tumor-bearing animals (e.g., mice with melanoma xenografts) are used.

3. Administration:

  • A known amount of the radiolabeled compound is administered to the animals, typically via intravenous injection.

4. Tissue Harvesting:

  • At various time points after administration, the animals are euthanized.

  • Organs of interest (e.g., tumor, blood, liver, kidneys, muscle) are collected and weighed.

5. Radioactivity Measurement:

  • The radioactivity in each tissue sample is measured using a gamma counter.

  • Standards of the injected dose are also measured to allow for calculation of the percentage of injected dose per gram of tissue (%ID/g).

6. Data Analysis:

  • The %ID/g for each tissue is calculated.

  • Ratios of radioactivity in the tumor to that in other tissues (e.g., tumor-to-blood, tumor-to-muscle) are determined to assess targeting efficacy.

Visualizing the Mechanisms and Workflows

To further elucidate the context of this comparative analysis, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Dopamine_D2_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine / Iodinated Benzamide (Antagonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates Targets

Caption: Simplified signaling pathway of the dopamine D2 receptor.

Competitive_Binding_Assay_Workflow Start Start: Prepare Reagents PrepareMembranes Prepare Receptor Membranes Start->PrepareMembranes PrepareLigands Prepare Radiolabeled Ligand and Competitor Dilutions Start->PrepareLigands Incubation Incubate Membranes, Radioligand, and Competitor PrepareMembranes->Incubation PrepareLigands->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Analyze Data: Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

References

Comparative Efficacy Analysis: 2-Hydroxy-4-iodobenzamide Versus Kojic Acid in Melanogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the comparative evaluation of 2-Hydroxy-4-iodobenzamide against the well-established tyrosinase inhibitor, kojic acid. Due to the absence of publicly available data on the bioactivity of this compound in relation to melanogenesis, this document outlines the requisite experimental protocols and data presentation structures to facilitate a rigorous, head-to-head comparison.

Introduction

The regulation of melanin (B1238610) production, or melanogenesis, is a critical area of research in dermatology and cosmetology, with a focus on identifying potent and safe inhibitors of tyrosinase, the rate-limiting enzyme in this pathway. Kojic acid is a widely recognized tyrosinase inhibitor, acting through the chelation of copper ions within the enzyme's active site.[1][2] This guide proposes a direct comparative study of this compound, a compound of interest, against kojic acid to determine its relative efficacy in inhibiting tyrosinase activity and cellular melanin synthesis.

Quantitative Data Comparison

To ensure a clear and concise comparison of the inhibitory effects of this compound and kojic acid, all quantitative data should be organized as follows:

CompoundAssay TypeTargetIC50 (µM)% Melanin Content (at specified concentration)Cell Viability (%) (at specified concentration)
This compound Mushroom Tyrosinase InhibitionTyrosinaseData to be determined
B16F10 Cellular Tyrosinase InhibitionTyrosinaseData to be determined
Melanin Content AssayMelanin SynthesisData to be determinedData to be determined
Kojic Acid (Reference) Mushroom Tyrosinase InhibitionTyrosinase14.8[3] - 121
B16F10 Cellular Tyrosinase InhibitionTyrosinase113[3]
Melanin Content AssayMelanin Synthesis45.7% inhibition at 735 µM[3]No significant effect at 43.8–700 µM

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay determines the direct inhibitory effect of the test compounds on the enzymatic activity of mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic Acid (positive control)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound and Kojic Acid in DMSO.

  • Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

  • In a 96-well plate, add 20 µL of each compound dilution, 100 µL of phosphate buffer, and 40 µL of mushroom tyrosinase solution.

  • For control wells, add 20 µL of the vehicle (DMSO in buffer) instead of the test compound.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

  • Measure the absorbance at 475 nm kinetically for 30-60 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear phase of the absorbance curve).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Melanin Content Assay

This assay quantifies the effect of the test compounds on melanin production in a cellular model.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Kojic Acid (positive control)

  • α-Melanocyte Stimulating Hormone (α-MSH) (optional, to stimulate melanin production)

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 6-well cell culture plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in 6-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and Kojic Acid for 48-72 hours. A vehicle-treated group will serve as the control. α-MSH can be co-administered to enhance melanin synthesis.

  • After incubation, wash the cells twice with PBS.

  • Lyse the cells by adding 1 mL of 1 N NaOH with 10% DMSO to each well.

  • Incubate the plates at 80°C for 1 hour to solubilize the melanin.

  • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.

  • The melanin content is expressed as a percentage of the control group.

  • In a parallel plate, a cell viability assay (e.g., MTT or CCK-8) should be performed to assess the cytotoxicity of the compounds.

Visualized Experimental Workflow and Signaling Pathway

experimental_workflow cluster_in_vitro In Vitro Assay cluster_cellular Cellular Assay prep_solutions Prepare Compound and Reagent Solutions plate_setup Set up 96-well Plate with Compounds and Tyrosinase prep_solutions->plate_setup incubation Incubate at 25°C for 10 min plate_setup->incubation reaction_init Initiate Reaction with L-DOPA incubation->reaction_init abs_measure Measure Absorbance at 475 nm reaction_init->abs_measure calc_ic50 Calculate % Inhibition and IC50 abs_measure->calc_ic50 end_point End: Comparative Efficacy Determined calc_ic50->end_point cell_seeding Seed B16F10 Cells cell_treatment Treat Cells with Compounds for 48-72h cell_seeding->cell_treatment cell_lysis Wash and Lyse Cells cell_treatment->cell_lysis melanin_solubilization Solubilize Melanin at 80°C cell_lysis->melanin_solubilization abs_measure_cellular Measure Absorbance at 405 nm melanin_solubilization->abs_measure_cellular calc_melanin Calculate % Melanin Content abs_measure_cellular->calc_melanin calc_melanin->end_point start Start start->prep_solutions start->cell_seeding melanogenesis_pathway cluster_pathway Melanogenesis Signaling Pathway cluster_inhibition Points of Inhibition MC1R MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Transcription Tyrosinase Tyrosinase Enzyme Tyrosinase_gene->Tyrosinase Translation & Maturation Melanin Melanin Tyrosinase->Melanin Catalysis (L-Tyrosine -> L-DOPA -> ... -> Melanin) Kojic_Acid Kojic Acid / this compound Kojic_Acid->Tyrosinase Inhibits (Copper Chelation)

References

Validating the Potential Inhibitory Effect of 2-Hydroxy-4-iodobenzamide on Tyrosinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential tyrosinase inhibitory activity of 2-Hydroxy-4-iodobenzamide against established tyrosinase inhibitors. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this document evaluates its potential based on the known structure-activity relationships of related benzamide (B126) derivatives. The information herein is intended to support further research and development in the field of melanogenesis regulation.

Introduction to Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overproduction and accumulation of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and for the treatment of hyperpigmentation.[3]

The Potential of this compound as a Tyrosinase Inhibitor

While direct experimental validation of this compound's effect on tyrosinase is not readily found in existing literature, its chemical structure suggests a potential for inhibitory activity. The 2-hydroxybenzamide scaffold is a known pharmacophore in a number of tyrosinase inhibitors.[4][5] The hydroxyl and amide groups can potentially chelate the copper ions in the active site of the tyrosinase enzyme, a common mechanism for many inhibitors. Furthermore, the presence of an iodine atom at the 4-position may influence the compound's electronic properties and binding affinity to the enzyme. Studies on other benzamide derivatives have shown that substitutions on the phenyl ring can significantly impact their tyrosinase inhibitory potency.[6]

Comparative Analysis of Tyrosinase Inhibitors

To contextualize the potential efficacy of this compound, it is useful to compare it with well-established tyrosinase inhibitors and other relevant benzamide derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several compounds against mushroom tyrosinase, a common model enzyme for screening potential inhibitors.

CompoundIC50 (µM)Comments
Hypothetical this compound To be determinedPotential for activity based on structural similarity to known inhibitors.
Kojic Acid16.34 - 44.6A widely used positive control in tyrosinase inhibition assays.[7][8]
Arbutin (β-arbutin)1687A naturally occurring hydroquinone (B1673460) glucoside.[9]
Hydroquinone22.78A potent inhibitor, but with safety concerns.[10]
N'-(benzoyloxy)benzamide2.5A benzamide derivative with potent inhibitory activity.[5]
N'-phenylbenzohydrazide10.5Another benzamide derivative showing strong inhibition.[5]
(E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol17.22A potent noncompetitive inhibitor.[3]
2-Hydroxy-4-methoxybenzohydrazide derivative (4d)7.57A mixed-type inhibitor with strong activity.[4]

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme, substrate concentration, and pH.

Experimental Protocols

To facilitate the experimental validation of this compound and other potential inhibitors, a standard protocol for a mushroom tyrosinase inhibition assay is provided below.

Mushroom Tyrosinase Inhibition Assay (using L-DOPA as substrate)

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compound (this compound)

  • Positive control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.

  • Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 1000 units/mL). This solution should be prepared fresh.[11]

  • L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 10 mM). This solution should also be prepared fresh.[11]

  • Test Compound and Control Solutions: Dissolve the test compound and kojic acid in DMSO to prepare high-concentration stock solutions (e.g., 10 mM). Prepare serial dilutions in phosphate buffer. The final concentration of DMSO in the reaction mixture should not exceed 1-2% to avoid interference with the enzyme activity.[11]

3. Assay Procedure: [11][12]

  • In a 96-well plate, add the following to each well:

    • Test Wells: 40 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of tyrosinase solution.

    • Positive Control Wells: 40 µL of phosphate buffer, 20 µL of the kojic acid dilution, and 20 µL of tyrosinase solution.

    • Negative Control Well (No Inhibitor): 60 µL of phosphate buffer and 20 µL of tyrosinase solution.

    • Blank Well: 80 µL of phosphate buffer.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

  • Immediately measure the absorbance at a specific wavelength (typically 475-492 nm) at time zero and then at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the tyrosinase activity, from the dose-response curve.

Visualizing Key Processes

To better understand the context of tyrosinase inhibition, the following diagrams illustrate the melanin synthesis pathway and the experimental workflow.

Melanin_Synthesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Dopachrome Dopachrome Leukodopachrome->Dopachrome Melanin Melanin Dopachrome->Melanin Series of reactions Tyrosinase1 Tyrosinase (Monophenolase) Tyrosinase1->DOPA Tyrosinase2 Tyrosinase (Diphenolase) Tyrosinase2->Dopaquinone Inhibitor 2-Hydroxy-4- iodobenzamide Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Caption: Melanin synthesis pathway and the inhibitory action of this compound.

Tyrosinase_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep_reagents plate_setup Plate Setup in 96-well Plate (Controls and Test Compound) prep_reagents->plate_setup pre_incubation Pre-incubate at 25°C for 10 min plate_setup->pre_incubation add_substrate Add L-DOPA to Initiate Reaction pre_incubation->add_substrate measure_abs Measure Absorbance (475 nm) Kinetically add_substrate->measure_abs data_analysis Data Analysis (% Inhibition vs. Concentration) measure_abs->data_analysis calc_ic50 Calculate IC50 Value data_analysis->calc_ic50 end End calc_ic50->end

Caption: Experimental workflow for the tyrosinase inhibition assay.

Conclusion

Based on the structure-activity relationships of known benzamide tyrosinase inhibitors, this compound presents itself as a promising candidate for further investigation. Its 2-hydroxybenzamide core is a key feature in several potent inhibitors. The next crucial step is to perform direct enzymatic assays, as detailed in this guide, to determine its IC50 value and mechanism of inhibition. A comprehensive understanding of its efficacy and safety profile will be vital for its potential development as a novel agent for applications in dermatology and cosmetology.

References

A Researcher's Guide to Assessing the Cross-Reactivity of 2-Hydroxy-4-iodobenzamide and Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring its therapeutic specificity. This guide provides a comparative framework for evaluating the cross-reactivity of 2-Hydroxy-4-iodobenzamide, a member of the broader class of 4-hydroxybenzamide (B152061) derivatives which have shown potential in anticancer and antimicrobial applications. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide focuses on the established experimental methodologies and in vitro screening panels that are essential for characterizing its selectivity and comparing it against other potential therapeutic agents.

Introduction to this compound and the Importance of Cross-Reactivity Studies

This compound belongs to the substituted benzamide (B126) class of organic compounds. While specific biological targets for this particular molecule are not extensively documented in public literature, the broader family of 4-hydroxybenzamide derivatives has attracted interest for a range of biological activities, including anticancer and antimicrobial effects[1]. The introduction of an iodine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity, potentially through halogen bonding interactions.

Cross-reactivity, or the binding of a drug to unintended targets, is a critical aspect of drug development that can lead to adverse side effects[2]. Therefore, comprehensive cross-reactivity profiling is essential to de-risk a compound and build a strong safety profile. This guide outlines the standard experimental approaches to assess such off-target interactions.

Comparative Analysis of Methodologies for Cross-Reactivity Profiling

The following table summarizes key in vitro assays used to determine the cross-reactivity and selectivity of a test compound like this compound. These methods allow for a quantitative comparison of its binding affinity against a panel of potential off-targets.

Experimental Approach Principle Key Output Typical Application Providers of Commercial Services
Competitive Binding Assays Measures the ability of a test compound to displace a labeled ligand from its target protein.IC50 (half maximal inhibitory concentration) and Ki (inhibition constant).Determining binding affinity and selectivity against a specific target or a small panel of related targets.Eurofins Discovery, Reaction Biology
Kinase Selectivity Profiling A specialized competitive binding or functional assay that screens a compound against a large panel of kinases.Percent inhibition at a given concentration, IC50 values for a panel of kinases, and selectivity scores.Assessing the selectivity of kinase inhibitors, a common class of anticancer drugs.Promega, Reaction Biology, Eurofins Discovery
In Vitro Safety Screening Panels A broad panel of assays that test a compound against a wide range of targets known to be associated with adverse drug reactions (e.g., GPCRs, ion channels, transporters).Percent inhibition or activation for a large number of targets.Early-stage safety assessment to identify potential off-target liabilities.WuXi AppTec, Eurofins Discovery, Reaction Biology[3][4][5]
Cell-Based Thermal Shift Assays Measures the change in the thermal stability of a target protein upon ligand binding in a cellular environment.ΔTm (change in melting temperature).Confirming target engagement and assessing selectivity in a more physiologically relevant context.Various academic and commercial labs
Off-Target Screening Cell Microarray Utilizes cell microarrays expressing a large number of human proteins to assess nonspecific binding.Identification of unintended binding partners on the cell surface or secreted proteins.Evaluating off-target binding of therapeutic drugs to a wide array of proteins in their native conformation.Creative Biolabs[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable cross-reactivity data. Below are generalized methodologies for key assays.

Competitive Radioligand Binding Assay Protocol

This protocol outlines the steps for a typical competitive binding assay to determine the inhibition constant (Ki) of a test compound.

  • Preparation of Reagents:

    • Prepare a membrane suspension containing the target receptor.

    • Select a suitable radiolabeled ligand with known affinity for the target.

    • Prepare a range of concentrations of the unlabeled test compound (e.g., this compound).

    • Prepare an assay buffer suitable for the binding reaction.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the membrane suspension to each well.

    • Add varying concentrations of the unlabeled test compound to the appropriate wells.

    • Include control wells for total binding (radioligand and membrane only) and non-specific binding (radioligand, membrane, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Normalize the data by setting the total binding to 100% and the non-specific binding to 0%.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant[7].

Kinase Selectivity Profiling Workflow

The following diagram illustrates a typical workflow for assessing the selectivity of a compound against a panel of kinases.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Test_Compound Test Compound (e.g., this compound) Assay_Plate Prepare 384-well Assay Plate Test_Compound->Assay_Plate Kinase_Panel Kinase Panel (e.g., 24-96 kinases) Kinase_Panel->Assay_Plate ATP_Substrate ATP & Substrate ATP_Substrate->Assay_Plate Incubation Incubate at RT Assay_Plate->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence Data_Normalization Normalize Data Luminescence->Data_Normalization Selectivity_Profile Generate Selectivity Profile (Heatmap or Score) Data_Normalization->Selectivity_Profile

Caption: Workflow for kinase selectivity profiling.

Visualizing Potential Signaling Pathways and Cross-Reactivity Concepts

Given that many therapeutic compounds, particularly in oncology, target protein kinases, understanding their position in signaling pathways is crucial. The following diagram illustrates a generic kinase signaling cascade, a common pathway where off-target effects can occur.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression Ligand Growth Factor Ligand->Receptor Binds

Caption: A generic kinase signaling pathway.

The following diagram illustrates the concept of a competitive binding assay, a fundamental method for assessing cross-reactivity.

G cluster_binding Binding Site on Target Protein Binding_Site Labeled_Ligand Labeled Ligand Labeled_Ligand->Binding_Site Binds Test_Compound Test Compound (e.g., this compound) Test_Compound->Binding_Site Competes for Binding

Caption: Principle of a competitive binding assay.

Conclusion

References

The Structure-Activity Relationship of 2-Hydroxy-4-iodobenzamide Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 2-hydroxy-4-iodobenzamide analogues reveals critical structural features influencing their biological activity. This guide provides a comparative overview of their structure-activity relationships (SAR), drawing insights from closely related salicylamide (B354443) and 2-hydroxybenzamide derivatives to establish a predictive framework for their therapeutic potential.

While direct and extensive research on the structure-activity relationship of a broad series of this compound analogues is not extensively documented in publicly available literature, a comprehensive analysis of related salicylamide and 2-hydroxybenzamide derivatives provides valuable insights. These related compounds share the core 2-hydroxybenzamide scaffold and have been investigated for various biological activities, including anticancer, antimicrobial, and antiviral effects. By examining the SAR of these analogues, we can infer the likely impact of structural modifications to the this compound molecule.

Core Structure and Key Moieties

The foundational structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group at position 2, an iodine atom at position 4, and a carboxamide group at position 1. The interplay between these groups is crucial for its biological activity. The 2-hydroxyl group and the amide moiety can participate in hydrogen bonding, which is often essential for target binding. The iodine atom at the 4-position significantly influences the molecule's lipophilicity and electronic properties, which can affect cell permeability and target interaction.

Inferred Structure-Activity Relationships

Based on studies of related salicylamide and 2-hydroxybenzamide derivatives, the following SAR principles can be extrapolated for this compound analogues:

Modifications of the Benzamide (Amide) Group:

Substitution on the amide nitrogen can significantly modulate biological activity. In many bioactive compounds, this position is crucial for interacting with the target protein.

  • Anticancer Activity: Studies on O-alkylamino-tethered salicylamide derivatives have shown that introducing various amino acid linkers between two aromatic rings can lead to potent anticancer agents. For instance, certain derivatives have demonstrated broad anti-proliferative activities against breast cancer cell lines with low micromolar IC50 values.[1][2] This suggests that extending the this compound structure from the amide nitrogen with appropriate linkers and terminal groups could be a promising strategy for developing anticancer agents.

  • Antimicrobial Activity: Research on N-(benzyl carbamoyl (B1232498) or carbamothioyl)-2-hydroxy substituted benzamides has indicated that the 2-hydroxy group is a key pharmacophore for antibacterial activity.[3] The presence of a free NH group in the imide or urea (B33335) linker is often required for high activity.[3] This implies that substitutions on the amide nitrogen of this compound that maintain a hydrogen bond donor capability could be beneficial for antimicrobial activity.

Modifications of the Benzene Ring:

Alterations to the substituents on the benzene ring, including the position and nature of the halogen, can have a profound impact on activity.

  • Halogen Substitution: The presence and position of a halogen on the salicylamide ring are critical. In a series of salicylamide derivatives investigated for anti-HBV activity, the presence of electron-withdrawing groups on the aniline (B41778) moiety was found to be favorable for enhancing activity.[4] While the iodine at the 4-position in the target compound is a large and moderately electron-withdrawing group, its replacement with other halogens (F, Cl, Br) or other electron-withdrawing groups could fine-tune the activity.

  • Other Substituents: The introduction of other functional groups on the benzene ring can also influence biological effects. For example, in a study of 2-hydroxythiobenzanilides, the substitution pattern with additional hydroxyl groups was found to be important for their biological effects.[5]

Quantitative Data from Related Salicylamide Analogues

To provide a quantitative perspective, the following table summarizes the anticancer activity of selected O-alkylamino-tethered salicylamide derivatives against the MDA-MB-231 breast cancer cell line. This data, while not directly from this compound analogues, illustrates how modifications to the core salicylamide structure can impact potency.

Compound IDLinkerR GroupIC50 (μM) against MDA-MB-231[1]
9a L-Alanine4-fluorophenyl3.38 ± 0.37
15a L-Isoleucine4-fluorophenyl4.02
16b L-Phenylalanine4-fluorophenyl7.97
32a L-Leucine6-aminobenzo[b]thiophene 1,1-dioxide1.53
33a L-Phenylalanine6-aminobenzo[b]thiophene 1,1-dioxide1.17
34a Glycine6-aminobenzo[b]thiophene 1,1-dioxide2.08

Experimental Protocols

The evaluation of the biological activity of these compounds typically involves a series of in vitro assays. Below are generalized protocols for assessing anticancer and antimicrobial activities, based on methodologies reported for related compounds.

Anticancer Activity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will convert MTT into a purple formazan (B1609692) product.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific density (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway that can be targeted by anticancer agents and a typical workflow for the synthesis and evaluation of novel bioactive compounds.

anticancer_pathway Drug Drug Receptor Receptor Drug->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Transcription_Factors Transcription_Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Generalized signaling pathway for anticancer drug action.

experimental_workflow Design_Analogues Design_Analogues Synthesis Synthesis Design_Analogues->Synthesis Purification_Characterization Purification_Characterization Synthesis->Purification_Characterization Biological_Screening Biological_Screening Purification_Characterization->Biological_Screening SAR_Analysis SAR_Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design_Analogues

Typical workflow for drug discovery and development.

Conclusion

References

The Efficacy of 2-Hydroxy-4-iodobenzamide: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of direct in vivo and in vitro efficacy data for the compound 2-Hydroxy-4-iodobenzamide. While the broader class of substituted benzamides has been the subject of extensive research, leading to the development of various therapeutic agents, this compound itself appears to be primarily utilized as a chemical intermediate in the synthesis of more complex molecules rather than being investigated as a standalone active agent.

Our search for direct experimental evidence on the biological effects of this compound did not yield any studies detailing its efficacy in either cellular or whole-organism models. Consequently, a direct comparison with alternative compounds, including quantitative data and detailed experimental protocols, cannot be provided at this time.

However, to provide a contextual understanding for researchers, scientists, and drug development professionals, this guide will summarize the known biological activities of structurally related substituted benzamides and highlight the documented applications of this compound as a synthetic precursor.

The Landscape of Substituted Benzamides: A Spectrum of Biological Activity

Substituted benzamides are a versatile class of compounds with a wide range of pharmacological activities.[1] Modifications to the benzamide (B126) core structure can lead to compounds with applications in various therapeutic areas.

Table 1: Overview of Biological Activities of Substituted Benzamide Derivatives

Class of ActivityExamples of Substituted BenzamidesGeneral Mechanism of Action
Antipsychotic Sulpiride, RacloprideDopamine (B1211576) D2 receptor antagonists[2][3]
Anticancer Entinostat (MS-275)Histone deacetylase (HDAC) inhibitors[4]
Antimicrobial Various novel synthesized benzamidesDisruption of microbial cell processes[5]

It is important to emphasize that the activities listed above are characteristic of the broader class of substituted benzamides and should not be extrapolated to this compound without direct experimental evidence.

This compound in Chemical Synthesis

The available literature points to the role of this compound as a building block in organic synthesis. For instance, it has been documented as a starting material in the synthesis of N-(3-chloro-2-fluorophenyl)-2-hydroxy-4-iodobenzamide. Additionally, a patent mentions this compound in the context of developing P2X4 receptor antagonists, suggesting its use in constructing potential therapeutic agents targeting this receptor.

Hypothetical Experimental Workflow for Efficacy Screening

Should a researcher wish to investigate the potential biological efficacy of this compound, a general experimental workflow could be proposed. This workflow is hypothetical and would need to be adapted based on the specific biological question being addressed.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Acquisition (this compound) B Cell Line Selection (e.g., Cancer, Neuronal, Microbial) A->B C Cytotoxicity Assay (e.g., MTT, LDH) B->C D Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) C->D E Functional Assay (e.g., Proliferation, Migration) D->E F Animal Model Selection (e.g., Xenograft, Disease Model) E->F Promising In Vitro Results G Pharmacokinetic Studies (ADME) F->G H Efficacy Studies (e.g., Tumor Growth Inhibition) G->H I Toxicology Studies H->I

Caption: Hypothetical workflow for evaluating the efficacy of a novel compound.

Conclusion

References

A Comparative Analysis of 2-Hydroxy-4-iodobenzamide's Selectivity for Monoamine Oxidase-B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the selectivity of 2-Hydroxy-4-iodobenzamide and other notable inhibitors for Monoamine Oxidase-B (MAO-B), an enzyme of significant interest in the research and treatment of neurodegenerative diseases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of inhibitory potencies and the experimental methods used to determine them.

Monoamine oxidases (MAOs) are crucial enzymes responsible for the degradation of monoamine neurotransmitters. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. MAO-B is primarily involved in the metabolism of dopamine (B1211576), and its inhibition can increase dopamine levels in the brain, a key therapeutic strategy in Parkinson's disease. Selective MAO-B inhibitors are therefore highly sought after to minimize side effects associated with the inhibition of MAO-A.

While specific inhibitory data for this compound is not extensively available in the public domain, the broader class of iodinated benzamide (B126) derivatives has shown promise as selective and reversible MAO-B inhibitors. For the purpose of this guide, we will compare established MAO-B inhibitors to provide a benchmark for evaluating novel compounds like this compound.

Quantitative Comparison of MAO-B Inhibitors

The selectivity of a compound for MAO-B over MAO-A is a critical parameter in its development as a therapeutic agent. This is typically quantified by comparing the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) for both enzyme isoforms. A higher selectivity index (IC50 for MAO-A / IC50 for MAO-B) indicates a more selective inhibitor for MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
Selegiline ~23[1]~0.051[1]~451[1]
Rasagiline ~0.7[2]~0.014[2]~50[2]
Safinamide 0.412 (rat brain)0.004 (rat brain)~1000[2]
Mao-B-IN-18 14[1]0.052[1]~269[1]
MAO-B-IN-30 19.176[3]0.082[3]~234
Pterostilbene 13.40.138[4]0.0103[4]

Note: IC50 values can vary based on experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

The determination of MAO-A and MAO-B inhibition is crucial for assessing the potency and selectivity of novel compounds. A common method employed is the fluorometric assay, which measures the production of hydrogen peroxide, a byproduct of MAO activity.

Fluorometric MAO-B Inhibitor Screening Assay Protocol:

This protocol is adapted from commercially available kits and published literature.[3][5]

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes
  • MAO Assay Buffer
  • MAO Substrate (e.g., kynuramine (B1673886) or benzylamine)[3]
  • Developer Solution
  • Fluorescent Probe (e.g., OxiRed™ or GenieRed Probe)[3]
  • Test Compound (e.g., this compound)
  • Positive Control Inhibitor (e.g., Selegiline for MAO-B, Clorgyline for MAO-A)[3][6]
  • 96-well black microplate
  • Microplate reader capable of fluorescence measurement (Excitation/Emission = 535/587 nm)[3]

2. Assay Procedure:

  • Preparation of Reagents: Prepare working solutions of the test compound and control inhibitors in MAO Assay Buffer. A serial dilution is typically performed to determine the IC50 value.
  • Enzyme and Inhibitor Incubation: Add the MAO enzyme (either MAO-A or MAO-B) to the wells of the microplate. Then, add the test compound or control inhibitor to the respective wells. Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.[7]
  • Substrate Addition: Prepare a substrate solution containing the MAO substrate, developer, and fluorescent probe in the assay buffer. Add this solution to all wells to initiate the enzymatic reaction.
  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.[3] The rate of increase in fluorescence is proportional to the MAO activity.
  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release MAO_B MAO-B Dopamine_cyto->MAO_B Metabolism Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Release Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Inhibitor MAO-B Inhibitor (e.g., this compound) Inhibitor->MAO_B Inhibition

Caption: MAO-B's role in dopamine metabolism and its inhibition.

experimental_workflow start Start reagent_prep Prepare Reagents: - MAO Enzyme (A & B) - Test Compound - Controls - Substrate Mix start->reagent_prep incubation Incubate Enzyme with Test Compound/Controls reagent_prep->incubation reaction Initiate Reaction with Substrate Mix incubation->reaction measurement Measure Fluorescence (Kinetic Reading) reaction->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for determining MAO-B inhibitory activity.

References

Benchmarking 2-Hydroxy-4-iodobenzamide: A Comparative Guide for p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective performance comparison of 2-Hydroxy-4-iodobenzamide and other prominent p38 MAPK inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.

Mitogen-activated protein kinase p38 (p38 MAPK) is a key enzyme in the cellular response to inflammatory cytokines and environmental stress, making it a significant target in the development of novel therapeutics for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. A variety of small molecule inhibitors targeting p38 MAPK have been developed. This guide focuses on the comparative performance of this compound, a documented p38 MAPK inhibitor, against other well-characterized inhibitors in its class.

Performance Comparison of p38 MAPK Inhibitors

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The lower the IC50 value, the greater the potency of the inhibitor.

CompoundTarget(s)IC50 (nM)
This compound p38 MAPKData not publicly available
Neflamapimod (VX-745)p38α, p38β10, 220[1][2]
Doramapimod (BIRB 796)p38α, p38β, p38γ, p38δ38, 65, 200, 520[3][4]
SB203580p38α, p38β50, 500

Note: While this compound is identified as a p38 MAPK inhibitor in patent WO2008083363A1, specific quantitative IC50 data from this source is not publicly available.

Signaling Pathway and Experimental Workflow

The p38 MAPK signaling pathway is a cascade of protein phosphorylations that ultimately leads to the activation of transcription factors and the expression of inflammatory mediators. Small molecule inhibitors can block this pathway at the level of the p38 kinase.

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cytokines Cytokines MAP3K MAP3K Cytokines->MAP3K Stress Stress Stress->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38_MAPK p38 MAPK MKK3/6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Inhibitor This compound & Alternatives Inhibitor->p38_MAPK experimental_workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Kinase Reaction (Add Substrate/ATP) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction (Add EDTA) Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., TR-FRET) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Head-to-Head Comparison: Locating a Biological Target for 2-Hydroxy-4-iodobenzamide Proves Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, specific biological targets and inhibitory activity data for 2-Hydroxy-4-iodobenzamide remain uncharacterized. This lack of foundational information precludes a direct head-to-head comparison with other inhibitors as requested.

While the chemical properties of this compound, such as its molecular formula (C7H6INO2) and weight (263.03 g/mol ), are well-documented in chemical supplier catalogs, there is a notable absence of published research detailing its specific biological functions.

The Benzamide (B126) Scaffold: A Foundation for Diverse Biological Activity

The broader chemical family to which this compound belongs, substituted benzamides, is known to be a versatile scaffold in medicinal chemistry. Various derivatives have been shown to exhibit a range of biological activities, including but not limited to:

  • Enzyme Inhibition: Certain hydroxybenzamide derivatives have been investigated for their ability to inhibit various enzymes. For instance, some studies have explored their potential as inhibitors of enzymes involved in metabolic or inflammatory pathways.

  • Anticancer Properties: The benzamide structure is a key component of several anticancer agents. One of the most prominent examples is the class of Histone Deacetylase (HDAC) inhibitors, which play a role in epigenetic regulation and can induce cell cycle arrest and apoptosis in cancer cells.

  • Antimicrobial Effects: Researchers have also explored the potential of benzamide derivatives as antimicrobial agents, with some compounds showing activity against various bacterial and fungal strains.

The specific effects of these derivatives are highly dependent on the nature and position of the substitutions on the benzamide core. The presence of a hydroxyl group and an iodine atom at the 2 and 4 positions, respectively, on this compound would confer unique electronic and steric properties that would dictate its interaction with biological macromolecules. However, without experimental data, the nature of these interactions remains speculative.

Future Directions

To enable a comparative analysis as requested, the initial and essential step would be to identify the biological target(s) of this compound. This would typically involve:

  • High-Throughput Screening: Exposing a wide range of purified enzymes or cell-based assays to the compound to identify any inhibitory activity.

  • Target Deconvolution: Once an activity is identified, further studies would be necessary to pinpoint the specific molecular target.

Without such foundational research, a meaningful and data-driven comparison with other inhibitors is not feasible at this time. Researchers and drug development professionals interested in this specific molecule may need to undertake these initial exploratory studies to uncover its potential therapeutic applications.

Safety Operating Guide

Navigating the Safe Disposal of 2-Hydroxy-4-iodobenzamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like 2-Hydroxy-4-iodobenzamide is not just a matter of compliance, but a critical component of a safe and sustainable research environment. This guide provides a clear, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any work that will generate this compound waste, it is imperative to have a designated waste collection plan in place.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in its pure form or in solution.

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.[1][3]
Hand ProtectionCompatible chemical-resistant gloves.[1]
Body ProtectionA lab coat and, if handling large quantities, an apron or coveralls.
Respiratory ProtectionUse in a well-ventilated area or a fume hood to avoid dust inhalation.[1][3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[4] The recommended disposal technique is incineration.[1][4]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid this compound waste, including residual powder, contaminated weighing papers, and disposable labware, in a dedicated and clearly labeled hazardous waste container.[4][5]

    • The container must be made of a compatible material and have a secure, tight-fitting lid.[6]

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container.[4]

    • The container should be shatter-resistant, have a screw cap, and be properly labeled as described above.[6]

    • Crucially, do not mix this compound waste with other incompatible waste streams. [4]

Step 2: Storage of Waste

  • Store the hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Ensure containers are kept closed except when adding waste.[6][8]

Step 3: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If a significant amount of dust is created, evacuate the immediate area and ensure it is well-ventilated.[4]

  • Don Appropriate PPE: Before cleaning, put on all necessary PPE, including respiratory protection if required.[4]

  • Contain the Spill: Prevent the spilled material from entering drains or waterways.[4]

  • Clean-up: Carefully sweep or scoop the solid material to minimize dust generation.[4] Place the collected material into a labeled hazardous waste container.[4]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7]

  • Under no circumstances should this compound or its containers be disposed of down the drain. [1][4][8]

  • Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly, as they will retain chemical residue.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Workflow for this compound Disposal A Waste Generation (Solid or Liquid) C Segregate into designated hazardous waste container A->C H Spill Occurs A->H B Is waste container properly labeled and sealed? D Store in Satellite Accumulation Area (SAA) B->D Yes G Label and seal container (Solid or Liquid specific) B->G No C->B E Contact EHS for waste pickup D->E F Incineration by licensed waste disposal facility E->F G->D I Follow Spill Management Protocol H->I J Collect spill debris as hazardous waste I->J J->C

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research setting. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.